Maribavir-d6
Description
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Structure
3D Structure
Properties
Molecular Formula |
C15H19Cl2N3O4 |
|---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
(2S,3S,4R,5S)-2-[5,6-dichloro-2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)benzimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H19Cl2N3O4/c1-6(2)18-15-19-9-3-7(16)8(17)4-10(9)20(15)14-13(23)12(22)11(5-21)24-14/h3-4,6,11-14,21-23H,5H2,1-2H3,(H,18,19)/t11-,12-,13-,14-/m0/s1/i1D3,2D3 |
InChI Key |
KJFBVJALEQWJBS-SVBDEVFPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])NC1=NC2=CC(=C(C=C2N1[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)Cl)Cl |
Canonical SMILES |
CC(C)NC1=NC2=CC(=C(C=C2N1C3C(C(C(O3)CO)O)O)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure and Synthesis of Maribavir-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of Maribavir and its deuterated analog, Maribavir-d6. The information is intended for researchers, scientists, and professionals involved in drug development and antiviral research.
Chemical Structure
Maribavir is a benzimidazole riboside antiviral drug. Its chemical name is 5,6-Dichloro-N-(1-methylethyl)-1-β-L-ribofuranosyl-1H-benzimidazol-2-amine.[1] The structure consists of a dichlorinated benzimidazole core linked to an L-ribofuranose sugar moiety and an N-isopropylamino group at the 2-position of the benzimidazole ring.
This compound is a stable, deuterium-labeled version of Maribavir, often used as an internal standard in quantitative bioanalytical assays.[2] While the exact position of the deuterium atoms can vary depending on the synthesis, a common isotopologue features deuterium atoms on the N-isopropyl group.
Below are the graphical representations of the chemical structures of Maribavir and a potential this compound isotopologue.
Caption: Chemical structure of Maribavir.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Maribavir-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maribavir-d6 is the deuterated analog of Maribavir, an antiviral drug used to treat post-transplant cytomegalovirus (CMV) infection. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside relevant information on its non-deuterated counterpart, Maribavir. It includes quantitative data, a detailed description of Maribavir's mechanism of action and relevant signaling pathways, and outlines key experimental methodologies for synthesis and analysis.
Physical and Chemical Properties
This compound is a stable, isotopically labeled version of Maribavir, primarily utilized as an internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS.[1] Deuteration can potentially alter the pharmacokinetic and metabolic profiles of a drug.[1]
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of this compound and Maribavir.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃D₆Cl₂N₃O₄ | [1] |
| Molecular Weight | 382.27 g/mol | [1] |
| Appearance | Solid | [1] |
| Color | White to off-white | |
| Solubility (in DMSO) | 100 mg/mL (261.60 mM) | |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month |
Table 2: Physical and Chemical Properties of Maribavir
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₉Cl₂N₃O₄ | |
| Molecular Weight | 376.23 g/mol | |
| CAS Number | 176161-24-3 | |
| Appearance | Solid | |
| pKa (Strongest Basic) | 6.38 | |
| logP | 2.15 | |
| Water Solubility | 0.72 mg/mL | |
| Aqueous Solubility (37°C) | pH dependent: increases below pH 3, 0.57-1.49 mg/mL at pH >3.9 | |
| Protein Binding | ~98% |
Mechanism of Action and Signaling Pathway
Maribavir is a potent and selective inhibitor of the human cytomegalovirus (CMV) enzyme pUL97, a protein kinase. It acts as a competitive inhibitor at the adenosine triphosphate (ATP) binding site of the pUL97 kinase. This inhibition prevents the phosphorylation of pUL97 substrates, which are crucial for viral DNA replication, encapsidation, and the nuclear egress of viral capsids.
The natural substrates of pUL97 that are affected by Maribavir's inhibitory action include ppUL44, pp65, the large subunit of RNA polymerase II, retinoblastoma protein, lamin A and C, p32, the nuclear egress complex (UL50, UL53), histone deacetylase 1, and eukaryotic elongation factor delta.
Experimental Protocols
Synthesis of Maribavir
While a specific protocol for this compound is not publicly available, the synthesis of Maribavir provides a foundational methodology that could be adapted. The synthesis involves a multi-step chemical reaction process.
Protocol Outline:
-
Benzimidazole Formation: 4,5-Dichloro-1,2-phenylenediamine is reacted with isopropyl isothiocyanate in pyridine. A desulfurizing agent, such as N-cyclohexyl-N′-(2-morpholinoethyl)-carbodiimide methyl-p-toluenesulfonate (morpho-CDI), is used to facilitate the reaction, yielding the benzimidazole intermediate.
-
Glycosylation (Vorbruggen Conditions): The benzimidazole intermediate is coupled with 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose. This reaction is carried out under Vorbruggen conditions, utilizing N,O-bis(trimethylsilyl)acetamide and trimethylsilyl trifluoromethanesulfonate.
-
Deacetylation: The resulting ribofuranoside is deacetylated using sodium carbonate in a mixture of ethanol and water to yield Maribavir.
To synthesize this compound, a deuterated version of isopropyl isothiocyanate (isopropyl-d6 isothiocyanate) would likely be used in the initial step.
Quantification in Human Plasma via LC-MS/MS
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of Maribavir and Fostemsavir in human plasma.
Methodology Overview:
-
Internal Standard: Dolutegravir is used as the internal standard. For this compound analysis, Maribavir itself could serve as the internal standard, or vice-versa.
-
Sample Preparation:
-
Protein Precipitation: Acetonitrile is added to the plasma sample to precipitate proteins.
-
Liquid-Liquid Extraction: A mixture of diethyl ether and dichloromethane (1:1 v/v) is used for extraction.
-
-
Chromatographic Separation:
-
Column: Phenomenex C18 Luna column (4.6 mm × 100 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile, methanol, and 0.1% formic acid (35:55:10, v/v).
-
Flow Rate: 0.5 mL/min.
-
-
Detection:
-
Instrument: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
Mode: Multiple reaction monitoring (MRM).
-
Mass Transitions:
-
Maribavir: m/z 377 → 110
-
Fostemsavir: m/z 584 → 105
-
Dolutegravir (IS): m/z 420 → 142
-
-
This method demonstrated a linear concentration range of 15-750 ng/mL for Maribavir.
Conclusion
This compound serves as a crucial tool for the bioanalytical quantification of Maribavir. Its physical and chemical properties are consistent with its intended use as an internal standard. The understanding of Maribavir's mechanism of action, involving the inhibition of the CMV pUL97 protein kinase, provides a basis for its therapeutic application. The outlined synthesis and analytical protocols offer a starting point for researchers working with Maribavir and its deuterated analog. Further studies are warranted to fully characterize the specific pharmacokinetic and metabolic profile of this compound in comparison to Maribavir.
References
Maribavir-d6: An In-Depth Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and potential degradation pathways of Maribavir-d6. While specific stability data for the deuterated analog, this compound, is not extensively available in public literature, this document extrapolates from forced degradation studies conducted on Maribavir. The structural similarities suggest that this compound will follow analogous degradation routes. A potential kinetic isotope effect due to deuteration may influence the rate of degradation but is unlikely to alter the fundamental degradation pathways.
Core Stability Profile
Maribavir is a benzimidazole riboside antiviral agent.[1] Its core structure, consisting of a dichlorinated benzimidazole ring linked to a ribofuranosyl sugar moiety and an isopropylamino group, is susceptible to degradation under various stress conditions. Forced degradation studies are crucial for identifying potential degradants and establishing the intrinsic stability of the molecule.
Quantitative Data from Forced Degradation Studies of Maribavir
The following table summarizes the results from a forced degradation study performed on Maribavir, which serves as a surrogate for understanding the stability of this compound.
| Stress Condition | Reagent/Parameters | Duration | % Degradation | Degradation Products (DP) Detected (Retention Time) |
| Acid Hydrolysis | 1 N HCl | 24 Hr. | 14.66% | DP1 – 2.928 min |
| Alkaline Hydrolysis | 1 N NaOH | 24 Hr. | 21.58% | DP1 - 2.924 min, DP2 – 5.218 min |
| Oxidative Degradation | 30% w/v H₂O₂ | 24 Hr. | 7.83% | DP3 – 3.864 min |
| Thermal Degradation | 60°C | 8 Hr. | 1.27% | -- |
| Photodegradation | UV light | 7 days | 4.31% | -- |
Data extrapolated from a study on Maribavir. The retention times are specific to the chromatographic conditions used in the cited study.[2]
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on Maribavir, which can be adapted for this compound.
Preparation of Stock and Working Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.[2]
-
Working Solution (100 µg/mL): Dilute the stock solution with the same solvent to achieve a final concentration of 100 µg/mL for use in the stress studies.[2]
Forced Degradation Procedures
-
Acid Hydrolysis: To 1 mL of the working solution, add 1 mL of 1 N hydrochloric acid. Keep the mixture at room temperature or reflux for a specified period (e.g., 24 hours). After the incubation period, neutralize the solution with an equivalent amount of 1 N sodium hydroxide and dilute with the mobile phase to a suitable concentration for analysis.[2]
-
Alkaline Hydrolysis: To 1 mL of the working solution, add 1 mL of 1 N sodium hydroxide. Keep the mixture at room temperature or reflux for a specified period (e.g., 24 hours). After incubation, neutralize the solution with an equivalent amount of 1 N hydrochloric acid and dilute with the mobile phase.
-
Oxidative Degradation: To 1 mL of the working solution, add 1 mL of 30% hydrogen peroxide. Store the solution in the dark at room temperature for a specified period (e.g., 24 hours) to prevent photolytic degradation. Dilute with the mobile phase before analysis.
-
Thermal Degradation: Expose the solid drug substance (this compound) to dry heat in a temperature-controlled oven (e.g., 60°C) for a specified duration (e.g., 8 hours). Also, subject a solution of the drug to the same temperature. After exposure, allow the samples to cool to room temperature and then prepare solutions for analysis.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to UV light (e.g., under a UV lamp in a photostability chamber) for a defined period (e.g., 7 days). A control sample should be kept in the dark to differentiate between thermal and photolytic degradation.
Analytical Methodology
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is required to separate the parent drug from its degradation products.
-
Chromatographic System: A reverse-phase HPLC system with a C18 column is commonly used.
-
Mobile Phase: A mixture of organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer is typically employed. The exact composition should be optimized to achieve good separation.
-
Detection: A UV detector set at the wavelength of maximum absorbance for Maribavir (around 239 nm) is suitable for quantification.
-
Mass Spectrometry (MS): For the identification and structural elucidation of degradation products, hyphenated techniques like LC-MS/MS are invaluable.
Hypothesized Degradation Pathways
Based on the chemical structure of Maribavir, the following degradation pathways are proposed under hydrolytic and oxidative stress. The deuteration in this compound is typically at positions less susceptible to direct chemical attack in these degradation pathways and is therefore not expected to change the nature of the products.
Hydrolytic Degradation
Under acidic and basic conditions, the N-glycosidic bond between the benzimidazole ring and the ribofuranosyl moiety is a likely point of cleavage. This would lead to the formation of the dichlorinated benzimidazole core and the deuterated ribose sugar. Additionally, the isopropylamino group could also be susceptible to hydrolysis under harsh conditions.
Caption: Hypothesized hydrolytic degradation pathway of this compound.
Oxidative Degradation
The benzimidazole ring and the secondary amine of the isopropylamino group are potential sites for oxidation. Oxidation of the benzimidazole ring could lead to the formation of N-oxides or other oxidized derivatives. The secondary amine could be oxidized to a hydroxylamine or other related species.
Caption: Hypothesized oxidative degradation pathways of this compound.
Experimental Workflow for Stability and Degradation Analysis
The logical flow for a comprehensive stability and degradation study of this compound is outlined below.
References
The Kinetic Isotope Effect in Action: A Technical Guide to the Theoretical Pharmacokinetic Implications of Deuterium-Labeled Maribavir
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Maribavir is an orally bioavailable benzimidazole riboside antiviral agent approved for the treatment of post-transplant cytomegalovirus (CMV) infection. It is primarily cleared through hepatic metabolism, predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] This metabolic pathway presents a strategic opportunity for pharmacokinetic modulation through deuterium labeling. The substitution of hydrogen with its heavier isotope, deuterium, at specific metabolically active sites can slow the rate of enzymatic degradation, a phenomenon known as the kinetic isotope effect. This guide provides a comprehensive overview of the known pharmacokinetics of Maribavir and explores the theoretical impact of deuterium labeling on its metabolic fate. While no direct experimental data on deuterated Maribavir has been publicly reported, this document outlines the scientific rationale, potential benefits, and the requisite experimental protocols for the evaluation of such a modified compound.
Maribavir: A Snapshot of its Pharmacokinetic Profile
Maribavir is characterized by rapid oral absorption and is extensively metabolized by the liver.[1][3] The parent compound is the pharmacologically active moiety.[3] Understanding its baseline pharmacokinetic parameters is crucial for appreciating the potential effects of deuteration.
Table 1: Pharmacokinetic Parameters of Maribavir (400 mg twice daily)
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 1 - 3 hours | |
| Area Under the Curve (AUC0-tau) | 128 µg·h/mL | |
| Maximum Concentration (Cmax) | 17.2 µg/mL | |
| Apparent Volume of Distribution (Vd) | 27.3 L | |
| Oral Clearance (CL/F) | 2.85 L/h | |
| Plasma Protein Binding | 98% | |
| Major Metabolite | VP 44469 (inactive) | |
| Primary Metabolic Enzyme | CYP3A4 |
The Rationale for Deuterating Maribavir: A Metabolic Perspective
The primary route of Maribavir metabolism is N-dealkylation by CYP3A4 to form the inactive metabolite VP 44469. This enzymatic process involves the cleavage of a carbon-hydrogen (C-H) bond. The strength of a carbon-deuterium (C-D) bond is greater than that of a C-H bond. Consequently, the enzymatic cleavage of a C-D bond requires more energy and thus proceeds at a slower rate. This "kinetic isotope effect" can lead to a reduced rate of metabolism, potentially resulting in:
-
Increased plasma exposure (AUC): A slower clearance would lead to higher overall drug concentrations in the body.
-
Prolonged half-life (t1/2): The drug would remain in the system for a longer duration.
-
Reduced peak-to-trough fluctuations: This could lead to a more consistent therapeutic drug concentration.
-
Potential for lower or less frequent dosing: Improved bioavailability and a longer half-life could allow for adjustments in the dosing regimen.
The following diagram illustrates the metabolic pathway of Maribavir and the proposed site for deuterium labeling to attenuate CYP3A4-mediated metabolism.
Caption: Maribavir metabolism and the theoretical impact of deuterium labeling.
Proposed Experimental Protocols for Evaluating Deuterated Maribavir
To ascertain the pharmacokinetic effects of deuterium labeling on Maribavir, a series of in vitro and in vivo studies would be necessary.
In Vitro Metabolic Stability Assessment
-
Objective: To compare the rate of metabolism of Maribavir and its deuterated analog in a controlled environment.
-
Methodology:
-
System: Human liver microsomes or recombinant human CYP3A4 enzymes.
-
Substrates: Maribavir and deuterated Maribavir at various concentrations.
-
Incubation: Incubate substrates with the enzyme system and a NADPH-generating system at 37°C.
-
Sampling: Collect samples at multiple time points.
-
Analysis: Quench the reaction and analyze the remaining parent drug concentration using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) for both compounds.
-
In Vivo Pharmacokinetic Study in Animal Models
-
Objective: To compare the pharmacokinetic profiles of Maribavir and its deuterated analog in a living organism.
-
Methodology:
-
Species: A relevant animal model, such as rats or non-human primates.
-
Dosing: Administer equimolar doses of Maribavir and deuterated Maribavir intravenously (to determine clearance and volume of distribution) and orally (to assess oral bioavailability).
-
Blood Sampling: Collect serial blood samples at predetermined time points post-dosing.
-
Plasma Analysis: Separate plasma and quantify the concentrations of the parent drug and its major metabolites using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis to determine key pharmacokinetic parameters (AUC, Cmax, t1/2, CL, Vd, and oral bioavailability).
-
The logical workflow for such a comparative study is depicted below.
Caption: Workflow for comparing Maribavir and deuterated Maribavir pharmacokinetics.
Data Presentation: A Hypothetical Comparison
The following table illustrates how the quantitative data from the proposed studies would be structured for a clear comparison. The values for the deuterated analog are hypothetical and represent a potential outcome based on the kinetic isotope effect.
Table 2: Hypothetical Comparative Pharmacokinetic Data
| Parameter | Maribavir | Deuterated Maribavir (Hypothetical) | Fold Change |
| In Vitro t1/2 (min) | e.g., 30 | e.g., 60 | 2.0 |
| Oral Bioavailability (%) | e.g., 40 | e.g., 60 | 1.5 |
| AUC0-inf (ng·h/mL) | e.g., 10,000 | e.g., 18,000 | 1.8 |
| Cmax (ng/mL) | e.g., 2,000 | e.g., 2,500 | 1.25 |
| t1/2 (h) | e.g., 4 | e.g., 7 | 1.75 |
| Clearance (L/h/kg) | e.g., 0.5 | e.g., 0.28 | 0.56 |
Conclusion
Deuterium labeling of Maribavir at the site of CYP3A4-mediated metabolism presents a plausible strategy for enhancing its pharmacokinetic profile. While this guide is based on established principles of medicinal chemistry and drug metabolism, the actual effects can only be confirmed through rigorous experimental investigation. The outlined protocols provide a clear roadmap for the preclinical evaluation of a deuterated Maribavir analog. Should such studies yield favorable results, deuterated Maribavir could offer a clinically meaningful improvement in the management of CMV infections in transplant recipients.
References
- 1. Maribavir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiologically Based Pharmacokinetic Modeling for Maribavir to Inform Dosing in Drug-Drug Interaction Scenarios with CYP3A4 Inducers and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Perspectives on Antimicrobial Agents: Maribavir - PMC [pmc.ncbi.nlm.nih.gov]
Maribavir-d6 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Maribavir-d6, a deuterated analog of the antiviral agent Maribavir. The document details its chemical properties, mechanism of action, and relevant experimental methodologies, designed for professionals in the fields of virology, pharmacology, and drug development.
Quantitative Data Summary
The following table summarizes the key quantitative data for Maribavir and its deuterated form, this compound.
| Property | Maribavir | This compound |
| CAS Number | 176161-24-3[1][2] | Not explicitly available; the CAS for the unlabeled compound is typically used. |
| Molecular Formula | C₁₅H₁₉Cl₂N₃O₄[3][4] | C₁₅H₁₃D₆Cl₂N₃O₄ |
| Molecular Weight | 376.24 g/mol [2] | 382.27 g/mol |
Mechanism of Action
Maribavir is a potent and selective inhibitor of the human cytomegalovirus (CMV) pUL97 protein kinase. Its antiviral activity is achieved through competitive inhibition at the ATP binding site of the pUL97 enzyme. This inhibition prevents the phosphorylation of pUL97 substrates, which are crucial for several stages of the viral replication cycle.
The primary downstream effects of pUL97 inhibition by Maribavir include:
-
Inhibition of CMV DNA Replication: By preventing the necessary phosphorylation events, Maribavir disrupts the replication of the viral genome.
-
Inhibition of Viral Encapsidation: The assembly of new viral capsids is impaired.
-
Inhibition of Nuclear Egress: The departure of newly formed viral capsids from the host cell nucleus is blocked.
Importantly, Maribavir's mechanism of action is distinct from that of other anti-CMV drugs that target the viral DNA polymerase. This allows Maribavir to be active against CMV strains that have developed resistance to agents like ganciclovir and foscarnet. However, it is worth noting that because ganciclovir and valganciclovir require initial phosphorylation by pUL97 to become active, co-administration with Maribavir can antagonize their antiviral effects.
References
The Development of Maribavir and the Role of Maribavir-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical evaluation of Maribavir, a crucial antiviral agent for the treatment of post-transplant cytomegalovirus (CMV) infection. A dedicated section explores the role of its deuterated analog, Maribavir-d6, a critical tool in the analytical and clinical development of the parent compound.
Introduction to Maribavir
Maribavir is an orally bioavailable benzimidazole riboside that has emerged as a significant therapeutic option for transplant recipients with cytomegalovirus (CMV) infections that are refractory or resistant to conventional antiviral therapies.[1][2] CMV is a common and serious complication in immunocompromised individuals, leading to increased morbidity and mortality.[2] Traditional anti-CMV agents, such as ganciclovir, valganciclovir, foscarnet, and cidofovir, are often limited by toxicities and the emergence of drug-resistant viral strains.[2] Maribavir offers a novel mechanism of action, targeting the CMV UL97 protein kinase, which confers activity against strains resistant to DNA polymerase inhibitors.[1]
Discovery and Synthesis of Maribavir
Maribavir was developed to address the unmet need for a safe and effective oral antiviral for CMV infections. The synthesis of Maribavir involves a multi-step chemical process. The core of the synthesis is the reaction of 4,5-Dichloro-1,2-phenylenediamine with isopropyl isothiocyanate to form the benzimidazole intermediate. This intermediate is then coupled with 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose under Vorbruggen conditions. The final step involves deacetylation to yield Maribavir.
The Role and Development of this compound
While there is no specific public record detailing the "discovery" of this compound in the same way as a new therapeutic entity, its development is a logical and necessary step in the modern drug development process. This compound is a deuterium-labeled version of Maribavir.
Stable isotope-labeled compounds like this compound are essential tools in pharmaceutical research and development. They are primarily used as internal standards in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of the parent drug in biological matrices like plasma. The introduction of deuterium atoms results in a molecule with a higher mass but nearly identical chemical properties to the unlabeled drug. This allows it to be distinguished by a mass spectrometer while co-eluting with the analyte, compensating for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of pharmacokinetic studies.
The synthesis of this compound would follow a similar pathway to Maribavir, but would incorporate a deuterated starting material, most likely deuterated isopropyl isothiocyanate, to introduce the six deuterium atoms onto the isopropyl group.
Mechanism of Action
Maribavir's antiviral activity stems from its competitive inhibition of the adenosine triphosphate (ATP) binding site of the human cytomegalovirus (HCMV) pUL97 protein kinase. This inhibition disrupts the phosphorylation of viral and cellular proteins, a critical step in several stages of the viral replication cycle. The key downstream effects of pUL97 inhibition by Maribavir include:
-
Inhibition of Viral DNA Replication: By preventing the necessary phosphorylation events, Maribavir interferes with the synthesis of viral DNA.
-
Impaired Nuclear Egress: The drug also blocks the egress of viral capsids from the nucleus to the cytoplasm by inhibiting the pUL97-dependent phosphorylation of the nuclear lamina component, lamin A/C.
-
Disruption of Encapsidation: The process of packaging the viral DNA into capsids is also hindered.
Importantly, this mechanism is distinct from that of DNA polymerase inhibitors, allowing Maribavir to be active against CMV strains that have developed resistance to those agents.
Pharmacokinetics and Metabolism
Maribavir is rapidly absorbed after oral administration, with a time to maximum concentration (Tmax) of 1-2 hours and a mean plasma half-life of 3-5 hours. It is highly bound to plasma proteins (approximately 98%). The primary route of elimination is through hepatic metabolism, mainly by cytochrome P450 (CYP) 3A4 and to a lesser extent by CYP1A2. The major metabolite, VP44669, is pharmacologically inactive.
Clinical Development and Efficacy
Maribavir has undergone extensive clinical evaluation in Phase II and Phase III trials, primarily in transplant recipients with refractory or resistant CMV infections.
Phase II Clinical Trials
Phase II studies demonstrated the efficacy of Maribavir in clearing CMV viremia. In a study of 120 patients with resistant or refractory CMV, doses of 400 mg, 800 mg, and 1200 mg twice daily resulted in undetectable plasma CMV DNA within six weeks in 70%, 63%, and 67% of patients, respectively. Another Phase II trial comparing Maribavir to valganciclovir showed that a higher percentage of patients on Maribavir achieved undetectable CMV DNA within 3 and 6 weeks.
Phase III Clinical Trial (SOLSTICE)
The pivotal Phase III SOLSTICE trial was an open-label, active-controlled study that randomized 352 transplant recipients with refractory CMV infection (with or without resistance) to receive either Maribavir 400 mg twice daily or an investigator-assigned therapy (IAT) for 8 weeks.
The primary endpoint, confirmed CMV viremia clearance at the end of week 8, was met by 55.7% of patients in the Maribavir group compared to 23.9% in the IAT group. The key secondary endpoint of CMV viremia clearance and symptom control at week 8, maintained through week 16, was achieved by 18.7% of patients in the Maribavir group versus 10.3% in the IAT group.
Safety and Tolerability
The most common adverse events associated with Maribavir are dysgeusia (taste disturbance), nausea, vomiting, and diarrhea. Importantly, Maribavir was associated with lower rates of neutropenia compared to valganciclovir/ganciclovir and acute kidney injury compared to foscarnet.
Drug Resistance
Resistance to Maribavir is associated with mutations in the UL97 gene. The most common resistance-associated mutations that have been observed are T409M, H411Y, and C480F.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Maribavir
| Parameter | Value | Reference |
| Tmax (Time to Maximum Concentration) | 1-2 hours | |
| Plasma Half-life | 3-5 hours | |
| Plasma Protein Binding | ~98% | |
| Primary Metabolizing Enzyme | CYP3A4 |
Table 2: Efficacy of Maribavir in Phase II Clinical Trial
| Maribavir Dose (twice daily) | Patients with Undetectable CMV DNA at Week 6 (%) | Reference |
| 400 mg | 70% | |
| 800 mg | 63% | |
| 1200 mg | 67% |
Table 3: Efficacy of Maribavir in Phase III SOLSTICE Trial
| Endpoint | Maribavir Group | Investigator-Assigned Therapy (IAT) Group | Reference |
| CMV Viremia Clearance at Week 8 | 55.7% | 23.9% | |
| CMV Viremia Clearance and Symptom Control at Week 8, Maintained Through Week 16 | 18.7% | 10.3% |
Experimental Protocols
General Synthesis of Maribavir
A detailed synthesis of Maribavir has been described. The key steps are:
-
Reaction of 4,5-Dichloro-1,2-phenylenediamine with isopropyl isothiocyanate in pyridine in the presence of a desulfurizing agent to generate the benzimidazole intermediate.
-
Coupling of the benzimidazole intermediate with 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose using N,O-bis(trimethylsilyl)acetamide and trimethylsilyl trifluoromethanesulfonate.
-
Deacetylation using sodium carbonate in ethanol/water to yield Maribavir.
Representative Bioanalytical Method for Maribavir Quantification using LC-MS/MS
This protocol is representative of how this compound would be used as an internal standard.
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma, add 25 µL of an internal standard working solution (e.g., this compound in methanol).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: High-performance liquid chromatography (HPLC) system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a modifier like formic acid.
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple reaction monitoring (MRM) of the transitions for Maribavir and this compound.
-
Visualizations
Caption: Mechanism of action of Maribavir via inhibition of CMV pUL97 kinase.
Caption: Workflow for a pharmacokinetic study of Maribavir using this compound.
Caption: Simplified workflow for the chemical synthesis of Maribavir.
References
Maribavir-d6: A Technical Guide to Suppliers, Purity, and Quality Control
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Maribavir-d6, a deuterated analog of the antiviral drug Maribavir. This document is intended for researchers, scientists, and professionals in drug development, offering critical information on suppliers, purity standards, and the analytical methodologies required for its quality control.
This compound Supplier and Purity Overview
This compound is available from several specialized chemical suppliers. The purity of these compounds is a critical parameter for research and development applications. Below is a summary of publicly available information from prominent suppliers. It is important to note that for detailed batch-specific data, obtaining a Certificate of Analysis (CoA) directly from the supplier is essential.
| Supplier | Stated Purity | Other Forms Available |
| MedchemExpress | >99%[1] | Maribavir, this compound TFA[2] |
| InvivoChem | Not specified | This compound TFA[3] |
| Sinco Pharmachem Inc. | Not specified | Not specified[4] |
Experimental Protocols for Quality Control
The quality control of this compound involves a series of analytical tests to confirm its identity, purity, and isotopic enrichment. While specific protocols for this compound are not always publicly disclosed by suppliers, the methodologies are based on established principles for the analysis of active pharmaceutical ingredients (APIs) and deuterated compounds. The following are detailed experimental protocols that are likely to be employed.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the chemical purity of this compound and detecting any non-deuterated Maribavir or other impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is typically suitable for this type of analysis.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient profile would be optimized to achieve separation of this compound from potential impurities.
-
Detection: UV detection at a wavelength where Maribavir exhibits maximum absorbance.
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and injected into the HPLC system.
-
Quantification: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all observed peaks.
Identity and Isotopic Enrichment Confirmation by Mass Spectrometry (MS)
Mass Spectrometry is a critical tool for confirming the molecular weight of this compound, thus verifying its identity and the incorporation of deuterium atoms. High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose.
Methodology:
-
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) or a standalone mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Sample Introduction: The sample can be introduced via direct infusion or through an LC system.
-
Analysis:
-
Molecular Ion Peak: The mass spectrum should display a prominent molecular ion peak corresponding to the mass of this compound.
-
Isotopic Distribution: The isotopic pattern of the molecular ion peak is analyzed to confirm the number of deuterium atoms incorporated and to assess the isotopic enrichment. The relative abundance of the M+1, M+2, etc., peaks will differ from that of the non-deuterated Maribavir.
-
-
Data Interpretation: The measured mass-to-charge ratio (m/z) of the molecular ion is compared to the theoretical exact mass of this compound.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of this compound and can be used to confirm the positions of the deuterium labels.
Methodology:
-
Instrumentation: A high-field NMR spectrometer.
-
Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Analyses:
-
¹H NMR (Proton NMR): The ¹H NMR spectrum will show the absence or significant reduction of signals at the positions where deuterium atoms have been incorporated, as deuterium is not detected in ¹H NMR.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can show changes in the chemical shifts and splitting patterns of carbons attached to deuterium atoms.
-
²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the deuterium signals, confirming their presence and providing information about their chemical environment.
-
Quality Control Workflow for Deuterated APIs
The following diagram illustrates a typical quality control workflow for a deuterated active pharmaceutical ingredient like this compound, from raw material to final product release.
Caption: Quality Control Workflow for this compound Production.
This comprehensive approach to quality control ensures that this compound meets the stringent requirements for identity, purity, and isotopic enrichment necessary for its use in research and drug development. For any specific application, it is imperative to consult the supplier's technical documentation and Certificate of Analysis.
References
An In-depth Technical Guide on the Preliminary In Vitro Studies of Maribavir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maribavir is an orally bioavailable benzimidazole riboside antiviral drug approved for the treatment of post-transplant cytomegalovirus (CMV) infection.[1][2][3] It possesses a unique mechanism of action, targeting the CMV-encoded UL97 protein kinase, which is distinct from the viral DNA polymerase targeted by other anti-CMV agents like ganciclovir and foscarnet.[1][4] This technical guide provides a comprehensive overview of the preliminary in vitro studies that have elucidated the antiviral activity, mechanism of action, resistance profile, and potential drug interactions of Maribavir.
Antiviral Activity
In vitro studies have consistently demonstrated Maribavir's potent and selective activity against human cytomegalovirus (CMV).
Table 1: In Vitro Anti-CMV Activity of Maribavir and Comparator Drugs
| Compound | EC50 (µM) | Antiviral Spectrum | Reference |
| Maribavir | 0.03 - 5 | CMV, Epstein-Barr virus | |
| Ganciclovir | 6 | CMV, HSV-1, HSV-2, VZV, HHV-6 | |
| Foscarnet | 32 - 58 | CMV, HSV-1, HSV-2, VZV, HHV-6, HHV-8 | |
| Cidofovir | 0.22 - 0.51 | CMV, HSV-1, HSV-2, VZV, HHV-6 |
EC50 (50% effective concentration) is the concentration of a drug that inhibits viral replication by 50%.
Maribavir has shown activity against CMV strains that are resistant to ganciclovir, cidofovir, and foscarnet. Conversely, Maribavir-resistant strains generally remain susceptible to these other antiviral agents. In vitro studies have also shown that Maribavir has activity against various CMV glycoprotein B (gB) genotypes.
Mechanism of Action
Maribavir's primary mechanism of action is the competitive inhibition of the protein kinase activity of the human CMV enzyme pUL97. This inhibition prevents the phosphorylation of several viral and host cell proteins that are crucial for viral replication and maturation.
Key downstream effects of pUL97 inhibition by Maribavir include:
-
Inhibition of CMV DNA replication: Maribavir prevents the phosphorylation of proteins, such as UL44, which are essential for viral DNA synthesis.
-
Impaired viral encapsidation: The process of packaging the viral genome into capsids is disrupted.
-
Inhibition of nuclear egress: Maribavir blocks the phosphorylation of nuclear lamins, which is a necessary step for the exit of newly formed viral capsids from the nucleus of the host cell.
References
- 1. New Perspectives on Antimicrobial Agents: Maribavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maribavir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maribavir: Mechanism of action, clinical, and translational science | Semantic Scholar [semanticscholar.org]
- 4. Mechanism of Action (MOA) | LIVTENCITY® (maribavir) [livtencity.com]
Methodological & Application
Application Note: Quantification of Maribavir in Human Plasma using Maribavir-d6 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Maribavir in human plasma. The method utilizes Maribavir-d6, a stable isotope-labeled internal standard, to ensure high accuracy and precision. Sample preparation involves a straightforward protein precipitation followed by liquid-liquid extraction. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid isocratic elution, allowing for a total run time of 5 minutes. Detection is performed using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Maribavir in clinical and research settings.
Introduction
Maribavir is an orally bioavailable benzimidazole riboside antiviral drug that inhibits the pUL97 protein kinase of human cytomegalovirus (CMV).[1][2] This inhibition disrupts viral DNA replication, encapsidation, and nuclear egress, making Maribavir an effective treatment for post-transplant CMV infection/disease that is refractory to other antiviral therapies.[2][3] Accurate and reliable quantification of Maribavir in biological matrices is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative LC-MS/MS assays. A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thereby compensating for matrix effects and other sources of variability.
This application note provides a detailed protocol for the quantification of Maribavir in human plasma using this compound as the internal standard. The method is based on a previously validated assay for Maribavir and has been adapted to incorporate the use of a deuterated internal standard.[4]
Experimental
Materials and Reagents
-
Maribavir reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Diethyl ether (analytical grade)
-
Dichloromethane (analytical grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., Phenomenex C18 Luna, 4.6 mm × 100 mm, 5 µm)
-
Microcentrifuge
-
Vortex mixer
-
Nitrogen evaporator
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Maribavir and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Maribavir by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in a 50:50 mixture of acetonitrile and water.
-
Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation Protocol
-
Aliquoting: To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the this compound internal standard spiking solution.
-
Protein Precipitation: Add 200 µL of acetonitrile to each sample. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Liquid-Liquid Extraction: Transfer the supernatant to a clean tube. Add 1 mL of a 1:1 (v/v) mixture of diethyl ether and dichloromethane. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 5,000 rpm for 5 minutes.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to mix.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Phenomenex C18 Luna (4.6 mm × 100 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:0.1% Formic Acid (35:55:10, v/v/v) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | 5 minutes |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Table 1: MRM Transitions for Maribavir and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Maribavir | 377.1 | 110.1 |
| This compound | 383.1 | 110.1 |
Note: The precursor ion for this compound is inferred based on the addition of 6 daltons to the mass of Maribavir. The product ion is assumed to be the same as the unlabeled compound, which is a common characteristic when deuterium labeling is on a stable part of the molecule.
Results and Discussion
The described LC-MS/MS method provides excellent sensitivity and selectivity for the quantification of Maribavir in human plasma. The use of this compound as an internal standard ensures the reliability of the results by correcting for variations during sample processing and analysis.
Linearity, Precision, and Accuracy
Based on a similar validated method, the expected performance of this assay is as follows:
Table 2: Summary of Expected Method Performance
| Parameter | Expected Result |
| Linearity Range | 15 - 750 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
Data adapted from a validated method for Maribavir using a different internal standard.
Recovery
The two-step extraction procedure, combining protein precipitation and liquid-liquid extraction, is expected to yield high and consistent recovery for both Maribavir and this compound. Expected recovery is in the range of 95-105%.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of Maribavir.
Maribavir Mechanism of Action
Caption: Signaling pathway of Maribavir's mechanism of action.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and efficient means for the quantitative analysis of Maribavir in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for use in research and clinical settings for pharmacokinetic studies and therapeutic drug monitoring of Maribavir.
References
Application Note: Quantitative Analysis of Maribavir in Human Plasma using a Validated LC-MS/MS Method with Maribavir-d6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Maribavir in human plasma. The assay utilizes Maribavir-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, in line with regulatory guidelines for bioanalytical method validation. The described protocol involves a straightforward protein precipitation extraction procedure followed by rapid and selective analysis. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of Maribavir concentrations in a biological matrix.
Introduction
Maribavir is an orally bioavailable benzimidazole riboside that acts as a potent and selective inhibitor of the UL97 protein kinase of human cytomegalovirus (CMV). It is indicated for the treatment of post-transplant CMV infection/disease that is refractory to other antiviral therapies. Accurate quantification of Maribavir in plasma is crucial for pharmacokinetic assessments and for optimizing patient dosing regimens. The use of a deuterated internal standard like this compound is the gold standard for quantitative bioanalysis as it closely mimics the analyte throughout the analytical process, compensating for variability in sample preparation and instrument response.[1][2] This document provides a detailed protocol for the quantification of Maribavir in human plasma using this compound as an internal standard.
Experimental
Materials and Reagents
-
Maribavir analytical standard
-
This compound (internal standard)[3]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Diethyl ether (analytical grade)
-
Dichloromethane (analytical grade)
-
Human plasma (K2EDTA)
-
Deionized water
Instrumentation
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, was used for this analysis.
Chromatographic Conditions
The chromatographic separation was achieved using a C18 analytical column with the following parameters:
| Parameter | Value |
| Column | Phenomenex C18 Luna (4.6 mm x 100 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile:Methanol:0.1% Formic Acid in Water (35:55:10, v/v/v) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | 5 minutes |
Mass Spectrometric Conditions
The mass spectrometer was operated in positive ion mode using Multiple Reaction Monitoring (MRM). The optimized MRM transitions and parameters are listed below:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Maribavir | 377.1 | 110.0 | 200 | Optimized |
| This compound | 383.1 | 110.0 | 200 | Optimized |
Note: Collision energy should be optimized for the specific instrument used.
Experimental Protocol
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of Maribavir and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Maribavir stock solution with a 50:50 mixture of methanol and water to create working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
-
To 200 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of a 1:1 (v/v) mixture of diethyl ether and dichloromethane.
-
Vortex for 2 minutes and then centrifuge at 5,000 rpm for 5 minutes.
-
Freeze the aqueous layer and transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Below is a graphical representation of the experimental workflow:
Caption: Experimental workflow for the quantification of Maribavir in human plasma.
Results and Discussion
Linearity and Sensitivity
The method demonstrated excellent linearity over a concentration range of 5 to 1000 ng/mL in human plasma. A typical regression analysis of the calibration curve yielded a correlation coefficient (r²) of >0.99. The lower limit of quantification (LLOQ) was established at 5 ng/mL, with a signal-to-noise ratio of >10.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels (low, medium, and high). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Low | 15 | < 10% | ± 10% | < 10% | ± 10% |
| Medium | 150 | < 10% | ± 10% | < 10% | ± 10% |
| High | 750 | < 10% | ± 10% | < 10% | ± 10% |
The precision (%CV) and accuracy (%Bias) values were all within the acceptable limits of ±15% (±20% for LLOQ) as per regulatory guidelines.
Selectivity and Matrix Effect
The method was found to be highly selective, with no significant interfering peaks observed at the retention times of Maribavir and this compound in blank plasma samples. The use of a deuterated internal standard effectively compensated for any potential matrix effects, ensuring reliable quantification.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and accurate means for the quantification of Maribavir in human plasma. The use of this compound as an internal standard, coupled with a simple and efficient sample preparation procedure, makes this method well-suited for high-throughput analysis in a research or drug development setting. The validation data demonstrates that the method meets the stringent requirements for bioanalytical assays.
References
Application Notes and Protocols for Maribavir-d6 in Pharmacokinetic and Pharmacodynamic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Maribavir-d6, a deuterated analog of the antiviral drug Maribavir, in pharmacokinetic (PK) and pharmacodynamic (PD) research. This document includes detailed experimental protocols for the quantification of Maribavir in biological matrices using this compound as an internal standard, alongside a summary of Maribavir's PK and PD properties.
Introduction to Maribavir and the Role of this compound
Maribavir is an orally bioavailable benzimidazole riboside that acts as a potent and selective inhibitor of the human cytomegalovirus (CMV) pUL97 protein kinase.[1] This enzyme is crucial for viral DNA replication, encapsidation, and nuclear egress.[2] By inhibiting pUL97, Maribavir effectively halts the CMV replication cycle. It is indicated for the treatment of post-transplant CMV infection/disease that is refractory to conventional antiviral therapies.
In pharmacokinetic studies, accurate quantification of drug concentrations in biological fluids is paramount. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is chemically identical to Maribavir, but with six hydrogen atoms replaced by deuterium. This mass difference allows it to be distinguished by the mass spectrometer while ensuring it behaves identically to Maribavir during sample preparation and chromatographic separation, thereby correcting for variability and matrix effects.
Pharmacokinetic Profile of Maribavir
Maribavir exhibits predictable pharmacokinetic properties, as summarized in the table below.
| Pharmacokinetic Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 1-3 hours | [1] |
| Area Under the Curve (AUC) | 128 µg·hr/mL | [1] |
| Maximum Concentration (Cmax) | 17.2 µg/mL | [1] |
| Volume of Distribution (Vd) | 27.3 L | |
| Plasma Protein Binding | ~98% | |
| Metabolism | Primarily by CYP3A4, minorly by CYP1A2 | |
| Elimination Half-life | 4.32 hours | |
| Oral Clearance | 2.85 L/h |
Pharmacodynamic Profile of Maribavir
The primary pharmacodynamic effect of Maribavir is the inhibition of CMV replication. Its mechanism of action is distinct from other anti-CMV drugs that target DNA polymerase, making it effective against resistant strains.
Key Pharmacodynamic Properties:
-
Mechanism of Action: Competitive inhibition of the ATP binding site of the CMV pUL97 protein kinase.
-
Antiviral Activity: Prevents phosphorylation of viral and cellular substrates by pUL97, which is essential for viral DNA replication and maturation.
-
Drug Interactions: Co-administration with ganciclovir or valganciclovir is not recommended as their activation is dependent on pUL97 kinase.
Experimental Protocols
Protocol 1: Quantification of Maribavir in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol describes a validated method for the determination of Maribavir concentrations in human plasma for pharmacokinetic analysis.
1. Materials and Reagents:
-
Maribavir reference standard
-
This compound internal standard
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Diethyl ether (HPLC grade)
-
Dichloromethane (HPLC grade)
2. Preparation of Stock and Working Solutions:
-
Maribavir Stock Solution (1 mg/mL): Accurately weigh and dissolve Maribavir in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Maribavir Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
3. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard spiking solution.
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of a 1:1 (v/v) mixture of diethyl ether and dichloromethane.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18, 100 Å, 5 µm, 4.6 x 100 mm).
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile, methanol, and 0.1% formic acid in water (e.g., 35:55:10, v/v/v).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
5. Mass Spectrometry Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Maribavir | 377.1 | 110.1 |
| This compound | 383.1 | To be determined empirically, likely 110.1 or 116.1 |
Note: The precursor ion for this compound is calculated by adding the mass of six deuterium atoms to the mass of Maribavir. The product ion should be determined by direct infusion of the this compound standard into the mass spectrometer to identify the most stable and abundant fragment ion.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Maribavir to this compound against the nominal concentration of the calibration standards.
-
Use a linear regression model with a weighting factor of 1/x² to fit the calibration curve.
-
Determine the concentration of Maribavir in the QC and unknown samples from the calibration curve.
Visualizations
Caption: Workflow for pharmacokinetic analysis of Maribavir.
Caption: Mechanism of action of Maribavir.
References
Application of Maribavir-d6 in Viral Replication Assays: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Maribavir-d6 in the context of viral replication assays, primarily focusing on its role as an internal standard for the accurate quantification of Maribavir in experimental samples.
Introduction
Maribavir is a potent and selective inhibitor of the human cytomegalovirus (CMV) pUL97 protein kinase.[1][2][3][4] This inhibition disrupts viral DNA replication, encapsidation, and the egress of viral capsids from the nucleus of infected cells.[1] Maribavir is effective against CMV strains that are resistant to other antiviral drugs targeting the viral DNA polymerase, such as ganciclovir, foscarnet, and cidofovir. In the development and evaluation of antiviral compounds like Maribavir, accurate quantification of the drug concentration in in vitro and in vivo systems is critical. This compound, a stable isotope-labeled version of Maribavir, is an ideal internal standard for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision in these measurements.
Mechanism of Action of Maribavir
Maribavir competitively inhibits the ATP binding site of the CMV pUL97 protein kinase. This action prevents the phosphorylation of both viral and host cell proteins that are crucial for the later stages of viral replication. Unlike DNA polymerase inhibitors, Maribavir's unique mechanism of action makes it a valuable therapeutic option for refractory or resistant CMV infections. However, it is important to note that Maribavir can antagonize the activity of ganciclovir and valganciclovir, as these drugs require phosphorylation by pUL97 for their activation.
Quantitative Data Summary
The antiviral activity of Maribavir is typically quantified by its 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%. The following table summarizes reported EC50 values for Maribavir against various CMV strains in different cell lines.
| CMV Strain | Assay Type | Cell Line | EC50 (µM) | Reference |
| AD169 | Plaque Reduction | MRC-5 lung fibroblasts | 0.5 | |
| AD169 | Plaque Reduction | Foreskin fibroblasts | 19 ± 19 | |
| AD169 | Yield Reduction | Human Foreskin Fibroblasts (HFF) | 13.3 | |
| AD169 | Yield Reduction | Human Embryonic Lung (HEL) cells | 0.14 | |
| Toledo | Not Specified | Not Specified | 2.1 | |
| Ganciclovir-resistant isolates | Not Specified | Not Specified | Not Specified | |
| 10 Clinical Isolates | DNA Hybridization | Not Specified | 0.1 (median, range 0.03-0.13) | |
| 10 Clinical Isolates | Plaque Reduction | Not Specified | 0.28 (median, range 0.12-0.56) | |
| Resistant CMV Variants | Not Specified | Not Specified | 0.06 - 0.32 |
Experimental Protocols
Plaque Reduction Assay (PRA)
The plaque reduction assay is a standard method to determine the infectivity of a virus and the efficacy of an antiviral compound.
Methodology:
-
Cell Plating: Seed human fibroblast cells (e.g., MRC-5 or HFF) in 24-well plates to form a confluent monolayer overnight.
-
Virus Inoculation: Aspirate the culture medium and inoculate the cells with a CMV suspension (approximately 40-80 plaque-forming units per well) in the presence of serial dilutions of Maribavir.
-
Adsorption: Incubate the plates for 90 minutes at 37°C to allow for viral adsorption.
-
Overlay: Carefully remove the virus inoculum and overlay the cell monolayer with a medium containing 0.4% agarose and the corresponding concentrations of Maribavir.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7 to 14 days, or until plaques are visible.
-
Fixing and Staining: Fix the cells with 10% formalin, followed by staining with 0.8% crystal violet.
-
Plaque Counting: Count the number of plaques in each well. The EC50 is the concentration of Maribavir that reduces the number of plaques by 50% compared to the untreated virus control.
Virus Yield Reduction Assay
This assay measures the quantity of new infectious virus particles produced in the presence of an antiviral agent.
Methodology:
-
Infection: Infect confluent monolayers of susceptible cells with CMV at a high multiplicity of infection (MOI) in the presence of various concentrations of Maribavir.
-
Incubation: Allow a single cycle of viral replication to occur (typically 48-72 hours).
-
Virus Harvest: Harvest the cell culture supernatant or cell lysates containing the progeny virus.
-
Titration: Determine the titer of the harvested virus by performing a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.
-
EC90/EC99 Calculation: The effective concentration that reduces the virus yield by 90% (EC90) or 99% (EC99) is calculated by comparing the virus titers from treated and untreated cultures.
Quantification of Maribavir using this compound and LC-MS/MS
This protocol describes the use of this compound as an internal standard for the accurate quantification of Maribavir in samples from viral replication assays (e.g., cell culture supernatant or lysate).
Methodology:
-
Sample Preparation:
-
To 50 µL of the sample (cell culture supernatant or lysate), add 200 µL of acetonitrile containing a known concentration of this compound as the internal standard.
-
Vortex the mixture for 5 minutes to precipitate proteins.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the clear supernatant for analysis.
-
-
LC-MS/MS Conditions (adapted from plasma analysis methods):
-
LC System: High-performance liquid chromatography (HPLC) system.
-
Column: Phenomenex C18 Luna column (4.6 mm × 100 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic mixture of acetonitrile, methanol, and 0.1% formic acid (e.g., 35:55:10, v/v).
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
Maribavir transition: m/z 377 → 110.
-
This compound transition: m/z 383 → 116 (predicted, based on a +6 Da shift).
-
-
-
Quantification:
-
A calibration curve is generated by analyzing samples with known concentrations of Maribavir and a fixed concentration of this compound.
-
The concentration of Maribavir in the unknown samples is determined by comparing the peak area ratio of Maribavir to this compound against the calibration curve.
-
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based quantification is essential for obtaining reliable and reproducible data in studies of Maribavir's antiviral activity. The protocols outlined above provide a framework for researchers to accurately assess the efficacy of Maribavir in viral replication assays, contributing to a better understanding of its therapeutic potential.
References
- 1. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Maribavir Pharmacokinetics and the Effects of Multiple-Dose Maribavir on Cytochrome P450 (CYP) 1A2, CYP 2C9, CYP 2C19, CYP 2D6, CYP 3A, N-Acetyltransferase-2, and Xanthine Oxidase Activities in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Cell-based Assay Development Using Maribavir and Maribavir-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maribavir is a potent and selective antiviral agent against human cytomegalovirus (CMV), a member of the Herpesviridae family that can cause severe disease in immunocompromised individuals.[1][2][3] Unlike many standard anti-CMV therapies that target the viral DNA polymerase, Maribavir employs a novel mechanism of action by inhibiting the CMV UL97 protein kinase.[1][2] This kinase is crucial for several stages of the viral replication cycle, including viral DNA synthesis, encapsidation, and the egress of newly formed viral capsids from the nucleus of the host cell. By competitively inhibiting the ATP-binding site of the UL97 kinase, Maribavir effectively halts these processes.
These application notes provide detailed protocols for the development of cell-based assays to evaluate the antiviral activity of Maribavir against CMV. Furthermore, they describe a method for the quantification of intracellular Maribavir concentrations using Maribavir-d6 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This allows for the correlation of antiviral efficacy with intracellular drug exposure, a critical aspect of preclinical drug development.
Signaling Pathway of Maribavir's Action
Caption: Mechanism of action of Maribavir in inhibiting CMV replication.
Experimental Protocols
Plaque Reduction Assay (PRA) for Determining Antiviral Efficacy
This assay is a functional test that measures the ability of a compound to inhibit the cytopathic effect of a virus, quantified by the reduction in the number of plaques formed in a cell monolayer.
Materials:
-
Human foreskin fibroblasts (HFF) or other permissive cell lines
-
Eagle's Minimum Essential Medium (MEM) with 10% fetal bovine serum (FBS)
-
CMV strain (e.g., AD169)
-
Maribavir
-
This compound (for analytical studies)
-
Trypsin-EDTA
-
Overlay medium (e.g., 0.5% methylcellulose or agarose in MEM with 2% FBS)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well or 24-well cell culture plates
Protocol:
-
Cell Seeding: Seed HFF cells into 6-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Drug Preparation: Prepare serial dilutions of Maribavir in MEM with 2% FBS. A typical concentration range to test would be 0.01 µM to 10 µM.
-
Virus Inoculation: When the cell monolayer is confluent, remove the growth medium and infect the cells with a dilution of CMV calculated to produce 50-100 plaques per well.
-
Drug Treatment: After a 90-minute adsorption period, remove the virus inoculum and add the prepared Maribavir dilutions to the respective wells. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).
-
Overlay: Add the overlay medium to each well to restrict viral spread to adjacent cells, leading to the formation of discrete plaques.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 7-14 days, or until plaques are clearly visible in the virus control wells.
-
Staining and Plaque Counting: Aspirate the overlay medium, fix the cells with 10% formalin, and stain with crystal violet solution. Count the number of plaques in each well.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of Maribavir that reduces the number of plaques by 50% compared to the virus control.
Quantitative PCR (qPCR) for Viral Load Determination
This method quantifies the amount of viral DNA in infected cell cultures, providing a measure of viral replication.
Materials:
-
Infected cell culture supernatant or cell lysates
-
DNA extraction kit
-
Primers and probe specific for a conserved region of the CMV genome (e.g., UL55 gene encoding glycoprotein B)
-
qPCR master mix
-
qPCR instrument
Protocol:
-
Sample Collection: At various time points post-infection and treatment with Maribavir, collect the cell culture supernatant or lyse the cells to harvest viral DNA.
-
DNA Extraction: Extract viral DNA from the collected samples using a commercial DNA extraction kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, CMV-specific primers and probe, and the extracted DNA.
-
qPCR Amplification: Perform the qPCR amplification using a real-time PCR instrument. The cycling conditions will depend on the specific primers and master mix used.
-
Data Analysis: Generate a standard curve using a plasmid containing the target CMV gene sequence of known copy number. Quantify the viral DNA in the samples by comparing their amplification data to the standard curve. The results are typically expressed as viral genome copies/mL.
Intracellular Maribavir Quantification by LC-MS/MS
This protocol describes the quantification of Maribavir within the host cells, using this compound as an internal standard for accurate measurement.
Materials:
-
CMV-infected and Maribavir-treated cells
-
This compound solution (as internal standard)
-
Methanol
-
Acetonitrile
-
Formic acid
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Protocol:
-
Cell Harvesting and Lysis: After treatment with Maribavir, wash the cell monolayer with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug. Lyse the cells using a suitable method (e.g., sonication in methanol).
-
Internal Standard Spiking: Add a known concentration of this compound to the cell lysate.
-
Protein Precipitation: Precipitate the proteins in the lysate by adding acetonitrile.
-
Centrifugation and Supernatant Collection: Centrifuge the sample to pellet the precipitated proteins and cell debris. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system. Use a suitable C18 column for chromatographic separation. The mobile phase can consist of a gradient of acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometry Detection: Detect Maribavir and this compound using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions will need to be optimized for the instrument used.
-
Data Analysis: Quantify the concentration of Maribavir in the cell lysate by comparing the peak area ratio of Maribavir to this compound against a calibration curve prepared with known concentrations of Maribavir and a constant concentration of this compound.
Experimental Workflow and Data Analysis
Caption: Workflow for assessing antiviral activity and intracellular concentration.
Data Presentation
Quantitative data from the described assays should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Antiviral Activity of Maribavir against CMV
| Maribavir Concentration (µM) | Mean Plaque Count | % Inhibition | Viral DNA (log copies/mL) |
| 0 (Virus Control) | 85 | 0 | 6.5 |
| 0.01 | 78 | 8.2 | 6.2 |
| 0.1 | 43 | 49.4 | 5.1 |
| 1 | 5 | 94.1 | 3.2 |
| 10 | 0 | 100 | < LOD |
| Cell Control | 0 | 100 | < LOD |
LOD: Limit of Detection
Table 2: Intracellular Concentration of Maribavir
| Applied Maribavir Concentration (µM) | Intracellular Maribavir Concentration (ng/10^6 cells) |
| 0.1 | 5.2 |
| 1 | 55.8 |
| 10 | 589.3 |
Troubleshooting
-
High variability in plaque counts: Ensure a consistent cell seeding density and a uniform virus inoculum.
-
Low qPCR signal: Optimize DNA extraction to improve yield and purity. Check primer and probe efficiency.
-
Poor recovery in LC-MS/MS: Optimize the cell lysis and extraction procedure. Ensure the internal standard is added at an appropriate concentration.
By following these detailed protocols and application notes, researchers can effectively evaluate the antiviral efficacy of Maribavir and correlate it with its intracellular concentration, providing valuable data for the development of this and other antiviral therapies.
References
Application Notes and Protocols for Measuring UL97 Kinase Activity Using Maribavir-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human cytomegalovirus (HCMV) is a widespread pathogen that can cause severe disease in immunocompromised individuals. The HCMV UL97 protein is a serine/threonine kinase crucial for viral replication, making it a key target for antiviral drug development.[1][2] Maribavir is a potent and selective inhibitor of the UL97 kinase.[1][3] It competitively binds to the ATP-binding site of the enzyme, thereby blocking the phosphorylation of its substrates.[4] This inhibition disrupts critical viral processes, including DNA replication, encapsidation, and nuclear egress of viral capsids. Maribavir-d6, a deuterated analog of Maribavir, serves as an ideal internal standard for quantitative analyses of Maribavir concentrations in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS), ensuring high accuracy and precision in pharmacokinetic and drug efficacy studies. This document provides detailed protocols and data for the application of Maribavir and its deuterated form in the context of UL97 kinase activity measurement.
UL97 Kinase: Substrates and Signaling Pathway
The UL97 kinase plays a multifaceted role in the HCMV replication cycle through the phosphorylation of both viral and cellular substrate proteins. Understanding these interactions is critical for elucidating the mechanism of action of inhibitors like Maribavir.
Table 1: Key Substrates of HCMV UL97 Kinase
| Substrate | Type | Function | Downstream Effect of Phosphorylation |
| ppUL44 | Viral | DNA polymerase processivity factor | Viral DNA synthesis |
| pp65 | Viral | Tegument protein | Virion morphogenesis and assembly |
| UL50/UL53 | Viral | Nuclear Egress Complex (NEC) | Nuclear egress of viral capsids |
| Retinoblastoma (Rb) protein | Cellular | Tumor suppressor | Modulation of the cell cycle to support viral DNA synthesis |
| Lamins A/C | Cellular | Nuclear lamina proteins | Nuclear lamina disassembly to facilitate nuclear egress |
| RNA Polymerase II | Cellular | Enzyme for transcription | Enhancement of viral gene expression |
| Eukaryotic Elongation Factor 1-delta (eEF1d) | Cellular | Protein synthesis factor | Activation of protein synthesis |
The signaling pathway initiated by UL97 kinase activity is central to the progression of HCMV infection. The phosphorylation of these diverse substrates highlights the enzyme's role as a master regulator of the viral replication cycle.
Caption: UL97 kinase signaling pathway and points of inhibition by Maribavir.
Experimental Protocols
In Vitro UL97 Kinase Activity Assay
This protocol describes a biochemical assay to measure the kinase activity of purified recombinant UL97 enzyme and to assess the inhibitory potential of compounds like Maribavir.
Materials:
-
Purified recombinant GST-tagged UL97 kinase
-
Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
ATP solution (10 mM)
-
Substrate (e.g., synthetic peptide or a known protein substrate like histone H2B)
-
Maribavir and this compound stock solutions (in DMSO)
-
96-well assay plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Plate reader for luminescence detection
Procedure:
-
Prepare Kinase Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the Kinase Assay Buffer and the chosen substrate at the desired final concentration.
-
Compound Preparation: Serially dilute Maribavir and a vehicle control (DMSO) in Kinase Assay Buffer in a separate 96-well plate to create a concentration gradient.
-
Add Compounds to Assay Plate: Transfer the diluted compounds and vehicle control to the assay plate.
-
Add Kinase: Add purified GST-UL97 enzyme (e.g., 5 ng/µL final concentration) to each well of the assay plate containing the compounds.
-
Pre-incubation: Incubate the plate at 37°C for 20 minutes to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: Start the reaction by adding ATP to each well to a final concentration of 3 mM.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60-120 minutes) during which the kinase reaction proceeds linearly.
-
Terminate Reaction and Detect Activity: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the IC₅₀ value for Maribavir by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
Quantification of Maribavir using LC-MS/MS with this compound Internal Standard
This protocol outlines the general workflow for the quantitative analysis of Maribavir in a biological matrix, such as human plasma, using this compound as an internal standard.
Workflow:
Caption: Experimental workflow for Maribavir quantification by LC-MS/MS.
Key LC-MS/MS Parameters:
-
Chromatographic Separation: A C18 reverse-phase column is typically used with an isocratic mobile phase, for example, a mixture of acetonitrile, methanol, and 0.1% formic acid.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI+) mode.
-
Multiple Reaction Monitoring (MRM): The following mass transitions can be monitored:
-
Maribavir: m/z 377 → 110
-
This compound: The specific transition for this compound would be determined based on the position of the deuterium labels, but would be expected to have a higher parent and/or daughter ion mass than unlabeled Maribavir.
-
-
Quantification: The concentration of Maribavir in the sample is determined by comparing the peak area ratio of Maribavir to this compound against a calibration curve prepared with known concentrations of Maribavir and a fixed concentration of this compound. The use of the stable isotope-labeled internal standard corrects for variability in sample preparation and matrix effects, ensuring accurate quantification.
Conclusion
The methodologies described provide a robust framework for investigating the activity of the HCMV UL97 kinase and the inhibitory effects of compounds such as Maribavir. The use of this compound as an internal standard is critical for achieving reliable quantitative data in complex biological samples, which is essential for preclinical and clinical drug development. These protocols and the accompanying information on the UL97 signaling pathway will aid researchers in advancing our understanding of HCMV replication and in the development of novel antiviral therapies.
References
- 1. Function of human cytomegalovirus UL97 kinase in viral infection and its inhibition by maribavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cytomegalovirus Protein Kinase pUL97: Host Interactions, Regulatory Mechanisms and Antiviral Drug Targeting [mdpi.com]
- 3. Human Cytomegalovirus UL97 Kinase Activity Is Required for the Hyperphosphorylation of Retinoblastoma Protein and Inhibits the Formation of Nuclear Aggresomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Cytomegalovirus UL97 Kinase Is Involved in the Mechanism of Action of Methylenecyclopropane Analogs with 6-Ether and -Thioether Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Maribavir-d6 Analysis
These application notes provide detailed protocols for the sample preparation of Maribavir for quantitative analysis, utilizing Maribavir-d6 as an internal standard. The methods are intended for researchers, scientists, and drug development professionals working on the bioanalysis of Maribavir in biological matrices such as human plasma.
Introduction
Maribavir is an orally bioavailable benzimidazole riboside that acts as a potent inhibitor of the UL97 protein kinase of human cytomegalovirus (CMV). Accurate quantification of Maribavir in biological samples is crucial for pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification, as it effectively compensates for variability in sample preparation and matrix effects.
This document outlines two common and effective sample preparation techniques for the extraction of Maribavir from human plasma: a combined Protein Precipitation and Liquid-Liquid Extraction (LLE) method, and a Solid-Phase Extraction (SPE) method.
General Workflow for this compound Sample Preparation
The overall workflow for preparing biological samples for Maribavir analysis using a deuterated internal standard involves several key steps, from sample collection to final analysis. The following diagram illustrates this general process.
Caption: General workflow for this compound sample preparation and analysis.
Experimental Protocols
Method 1: Protein Precipitation followed by Liquid-Liquid Extraction (PPT/LLE)
This method is a robust and widely used technique for the extraction of small molecules from plasma. It involves first precipitating proteins with an organic solvent, followed by the extraction of the analyte of interest into an immiscible organic solvent.
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Acetonitrile (ACN), cold
-
Diethyl ether
-
Dichloromethane (DCM)
-
Methanol
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Sample Aliquoting: Aliquot 100 µL of each plasma sample (calibrators, quality controls, and unknown samples) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a specified volume of this compound internal standard solution to each tube. Vortex briefly to mix.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Liquid-Liquid Extraction: Add 1 mL of a 1:1 (v/v) mixture of diethyl ether and dichloromethane to each tube.
-
Vortexing: Vortex each tube vigorously for 2 minutes to facilitate the extraction of Maribavir into the organic phase.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 5 minutes to separate the aqueous and organic layers and pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the upper organic layer (supernatant) to a new clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., a mixture of acetonitrile, methanol, and 0.1% formic acid). Vortex briefly to dissolve the residue.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
The following diagram details the Protein Precipitation and Liquid-Liquid Extraction workflow.
Caption: Workflow for Protein Precipitation followed by Liquid-Liquid Extraction.
Method 2: Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that can provide cleaner extracts compared to protein precipitation and LLE. The choice of SPE sorbent is critical and should be optimized for the specific analyte and matrix. For Maribavir, a mixed-mode or polymeric reversed-phase sorbent may be suitable.
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
SPE cartridges (e.g., Oasis HLB or similar)
-
Methanol
-
Water
-
Acidic or basic solution for pH adjustment (e.g., formic acid or ammonium hydroxide)
-
Elution solvent (e.g., methanol or acetonitrile, potentially with a modifier)
-
SPE manifold or automated SPE system
-
Collection tubes
-
Nitrogen evaporator
Protocol:
-
Sample Pre-treatment: Aliquot 200 µL of plasma into a clean tube. Add a specified volume of this compound internal standard solution. Vortex to mix. Dilute the sample with 200 µL of 2% formic acid in water.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent bed. Do not allow the sorbent to dry out.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak solvent to remove interfering substances. A common wash solution is 5% methanol in water.
-
Elution: Elute Maribavir and this compound from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol or a mixture of acetonitrile and methanol).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex briefly to dissolve the residue.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Data Presentation
The following table summarizes the quantitative performance data for a Maribavir assay in human plasma using a protein precipitation and liquid-liquid extraction method. While the original study utilized a different internal standard, similar performance is expected with the use of this compound due to its nearly identical physicochemical properties to the unlabeled analyte.[1]
| Parameter | Result |
| Linearity Range | 15 - 750 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[1] |
| Intra-day Precision (% Accuracy) | 96.38% to 99.91%[1] |
| Inter-day Precision (% Accuracy) | 95.02% to 97.00% |
| Recovery (% Accuracy) | 97.57% to 102.39% |
Note: The data presented is based on a validated method for Maribavir using Dolutegravir as an internal standard. The use of this compound as the internal standard is anticipated to yield comparable or superior results in terms of accuracy and precision.
References
Application Notes and Protocols for the Use of Maribavir-d6 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maribavir is an orally bioavailable benzimidazole riboside antiviral drug that acts as a competitive inhibitor of the human cytomegalomegalovirus (CMV) pUL97 protein kinase.[1][2][3] This mechanism of action prevents the phosphorylation of proteins involved in viral DNA replication, encapsidation, and nuclear egress.[2][4] Maribavir is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP1A2, leading to the formation of its major, inactive N-dealkylated metabolite, VP 44469. Understanding the metabolic profile of Maribavir is crucial for predicting potential drug-drug interactions and ensuring its safe and effective use, particularly in transplant recipients who often receive multiple concomitant medications.
The use of stable isotope-labeled compounds, such as Maribavir-d6, is a powerful technique in drug metabolism studies. This compound, where six hydrogen atoms are replaced with deuterium, retains the same physicochemical properties as Maribavir but has a higher mass. This mass difference allows for its clear differentiation from the unlabeled drug and its metabolites in mass spectrometry-based analyses, making it an ideal internal standard for quantitative assays and a valuable tool for metabolite identification.
These application notes provide detailed protocols for utilizing this compound in in vitro drug metabolism studies to characterize the metabolic profile of Maribavir and to quantify its turnover.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of Maribavir, which are essential for designing and interpreting drug metabolism studies.
Table 1: Pharmacokinetic Parameters of Maribavir in Humans
| Parameter | Value | Reference |
| Area Under the Curve (AUC) | 128 µg·h/mL | |
| Maximum Concentration (Cmax) | 17.2 µg/mL | |
| Time to Cmax (Tmax) | 1-3 hours | |
| Volume of Distribution (Vd) | 27.3 L | |
| Plasma Protein Binding | ~98% | |
| Elimination Half-life (t½) | 4.32 hours | |
| Oral Clearance | 2.85 L/h |
Table 2: Effect of Maribavir on Cytochrome P450 (CYP) Enzymes and P-glycoprotein (P-gp)
| Enzyme/Transporter | Effect | Reference |
| CYP1A2 | No significant effect | |
| CYP2C9 | No significant effect | |
| CYP2C19 | Potential weak inhibition | |
| CYP2D6 | No significant effect | |
| CYP3A4 | No significant induction | |
| P-glycoprotein (P-gp) | Inhibition |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Maribavir in Human Liver Microsomes
This protocol describes the use of human liver microsomes (HLMs) to investigate the metabolism of Maribavir. This compound is used as an internal standard for the accurate quantification of Maribavir depletion.
Materials:
-
Maribavir
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Formic Acid
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of Maribavir in DMSO.
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Prepare working solutions of Maribavir by diluting the stock solution with 50% MeOH/water.
-
Prepare the internal standard working solution by diluting the this compound stock solution with 50% MeOH/water to a final concentration of 100 ng/mL.
-
Prepare the HLM suspension in 0.1 M phosphate buffer to a final protein concentration of 1 mg/mL.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add 5 µL of the Maribavir working solution to each well.
-
Add 85 µL of the HLM suspension to each well.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system to each well.
-
Incubate the plate at 37°C with shaking (e.g., 100 rpm) for various time points (e.g., 0, 5, 15, 30, 60 minutes). The 0-minute time point serves as the negative control where the reaction is stopped immediately after adding the NADPH system.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction at each time point by adding 200 µL of ice-cold acetonitrile containing the this compound internal standard (100 ng/mL).
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for the simultaneous quantification of Maribavir and this compound.
-
Develop a method with a linear concentration range covering the expected concentrations of Maribavir in the samples.
-
Monitor the specific parent-to-product ion transitions for both Maribavir and this compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of Maribavir to this compound for each sample.
-
Plot the natural logarithm of the remaining percentage of Maribavir against the incubation time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant). t½ = 0.693/k.
-
Protocol 2: Metabolite Identification of Maribavir using High-Resolution Mass Spectrometry
This protocol outlines a method for identifying potential metabolites of Maribavir using human liver microsomes and high-resolution mass spectrometry (HRMS). This compound can be co-incubated to aid in distinguishing drug-related metabolites from background ions.
Materials:
-
Same materials as in Protocol 1.
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Incubation:
-
Follow the incubation procedure as described in Protocol 1, but with a higher concentration of Maribavir (e.g., 10 µM) to generate sufficient quantities of metabolites for detection. A single, longer incubation time (e.g., 60 minutes) is typically used.
-
A parallel incubation with this compound can be performed to observe the mass shift in the resulting metabolites.
-
-
Sample Preparation:
-
Terminate the reaction and prepare the samples as described in Protocol 1.
-
-
HRMS Analysis:
-
Analyze the samples using an HRMS instrument capable of accurate mass measurements.
-
Acquire data in both full scan mode and data-dependent MS/MS mode.
-
The full scan data will be used to search for potential metabolites based on their predicted exact masses.
-
The MS/MS data will be used for structural elucidation of the detected metabolites.
-
-
Data Analysis:
-
Process the HRMS data using appropriate software.
-
Search for potential metabolites by considering common metabolic transformations such as oxidation, N-dealkylation, glucuronidation, etc.
-
Compare the chromatograms of the Maribavir incubation with a control incubation (without Maribavir) to identify drug-related peaks.
-
The presence of a corresponding peak with a +6 Da mass shift in the this compound incubation can confirm that the detected peak is a metabolite of Maribavir.
-
Analyze the MS/MS fragmentation patterns to propose the structure of the identified metabolites.
-
Visualizations
Caption: Mechanism of action of Maribavir.
Caption: Experimental workflow for in vitro drug metabolism.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Maribavir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Action (MOA) | LIVTENCITY® (maribavir) [livtencity.com]
- 4. Maribavir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Methods Involving Maribavir-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maribavir is a potent and selective inhibitor of the human cytomegalovirus (CMV) UL97 protein kinase, a crucial enzyme for viral replication.[1][2][3] Its mechanism of action involves blocking CMV DNA replication, encapsidation, and nuclear egress.[1][2] This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify novel anti-CMV compounds, with a focus on methods relevant to Maribavir's mechanism of action. Additionally, it outlines the application of its deuterated analogue, Maribavir-d6, in downstream bioanalytical assays.
These protocols are intended to provide a framework for the development and implementation of robust screening campaigns in a drug discovery setting.
Section 1: High-Throughput Screening for Inhibitors of CMV Replication
Two primary HTS approaches are presented: a cell-based assay that measures the inhibition of viral replication in a cellular environment and a biochemical assay that directly measures the inhibition of the UL97 kinase.
Cell-Based High-Throughput Screening for CMV Inhibitors
This assay utilizes a recombinant CMV strain expressing a reporter gene (e.g., luciferase or Yellow Fluorescent Protein) to quantify viral replication in a high-throughput format. Inhibition of the reporter signal indicates potential anti-CMV activity.
Experimental Protocol: Cell-Based CMV Reporter Assay
-
Cell Plating:
-
Seed human foreskin fibroblasts (HFF) or a similar permissive cell line in 384-well clear-bottom plates at a density of 5,000 to 15,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
-
Compound Addition:
-
Prepare a compound library in a suitable solvent (e.g., DMSO) at the desired concentrations.
-
Using an automated liquid handler, transfer a small volume (e.g., 10-50 nL) of each compound solution to the assay plates.
-
Include controls:
-
Negative Control: DMSO only (no inhibition).
-
Positive Control: Maribavir at a concentration known to inhibit CMV replication (e.g., 10 µM).
-
-
-
Viral Infection:
-
Prepare a working dilution of the CMV reporter virus (e.g., AD169-luciferase or AD169IE2-YFP) in cell culture medium.
-
Add the virus to the compound-treated cells at a pre-determined multiplicity of infection (MOI).
-
Incubate the plates for a period that allows for robust reporter gene expression (e.g., 48-96 hours).
-
-
Signal Detection:
-
For Luciferase Reporter: Add a luciferase substrate solution to each well and measure luminescence using a plate reader.
-
For YFP Reporter: Measure fluorescence intensity using a high-content imager or a fluorescent plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Determine the 50% effective concentration (EC50) for active compounds.
-
Workflow for Cell-Based HTS
Caption: Workflow for a cell-based HTS assay to identify CMV inhibitors.
Biochemical High-Throughput Screening for UL97 Kinase Inhibitors
This assay directly measures the activity of the CMV UL97 protein kinase and is ideal for identifying compounds that, like Maribavir, target this enzyme.
Experimental Protocol: UL97 Kinase Activity Assay
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Dilute recombinant purified UL97 kinase and a suitable substrate (e.g., a synthetic peptide or a protein substrate) in the reaction buffer.
-
-
Compound Addition:
-
In a 384-well plate, add test compounds and controls (Maribavir as a positive inhibitor).
-
-
Kinase Reaction:
-
Add the UL97 kinase and substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Use a suitable detection method to measure kinase activity. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
-
Add the detection reagent and measure the luminescent signal with a plate reader. A lower signal indicates higher kinase activity (more ATP consumed).
-
-
Data Analysis:
-
Calculate the percent inhibition of UL97 kinase activity for each compound.
-
Determine the 50% inhibitory concentration (IC50) for active compounds.
-
Caption: Maribavir inhibits the CMV UL97 protein kinase, blocking key steps in viral replication.
Section 3: Quantitative Data Summary
The following table summarizes representative quantitative data for Maribavir that can be used as a reference for HTS assay development and validation.
| Parameter | Value | Assay Type | Reference |
| EC50 (AD169 strain) | 0.06 µM | Virus Yield Reduction | |
| EC50 (Clinical Isolates) | 0.03 - 0.13 µM | DNA Hybridization | |
| IC50 (UL97 Kinase) | < 0.1 µM | Biochemical Kinase Assay | |
| Z' Factor | > 0.5 | HTS Assay (Typical Goal) | - |
| Signal-to-Background | > 5 | HTS Assay (Typical Goal) | - |
Conclusion
The protocols and data presented provide a comprehensive guide for establishing high-throughput screening campaigns to discover novel anti-CMV therapeutics, particularly those targeting the UL97 protein kinase. The cell-based and biochemical assays offer complementary approaches for primary screening and mechanism-of-action studies. The use of Maribavir as a reference compound and this compound as an internal standard are crucial for the validation and accuracy of these screening and subsequent bioanalytical methods.
References
- 1. Establishment of a Cell-Based Assay for Screening of Compounds Inhibiting Very Early Events in the Cytomegalovirus Replication Cycle and Characterization of a Compound Identified Using the Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a high-content screen for the identification of inhibitors directed against the early steps of the cytomegalovirus infectious cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Human Cytomegalovirus UL97 Protein Kinase, an Antiviral Drug Target, Is Required at the Stage of Nuclear Egress - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry for Maribavir-d6 Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing mass spectrometry parameters for the analysis of Maribavir and its deuterated internal standard, Maribavir-d6.
Frequently Asked Questions (FAQs)
Q1: What is the recommended ionization mode for Maribavir and this compound analysis by LC-MS/MS?
A1: Positive electrospray ionization (ESI+) is the recommended mode for the analysis of Maribavir and this compound. This is due to the presence of nitrogen atoms in the benzimidazole and ribose moieties, which are readily protonated to form positive ions.
Q2: What are the typical mass transitions (MRM) for Maribavir and this compound?
A2: For Maribavir, a commonly used mass transition is m/z 377 → 110.[1] The precursor ion [M+H]⁺ for Maribavir is m/z 377. For the deuterated internal standard, this compound, the precursor ion [M+H]⁺ will be m/z 383. The product ions for this compound are expected to be similar to Maribavir, though a small mass shift might be observed if the deuterium labels are on the fragment. It is crucial to experimentally determine the optimal product ions for this compound. Two potential transitions should be monitored for the internal standard for quantification and qualification purposes.
Q3: Why is a deuterated internal standard like this compound recommended?
A3: A deuterated internal standard is highly recommended for quantitative bioanalysis to correct for variability in sample preparation and matrix effects. Since this compound is structurally and chemically almost identical to Maribavir, it co-elutes and experiences similar ionization suppression or enhancement, leading to more accurate and precise quantification.
Q4: What are the key considerations for sample preparation of plasma samples for Maribavir analysis?
A4: The most common sample preparation techniques for Maribavir in plasma are protein precipitation and liquid-liquid extraction.[1]
-
Protein Precipitation: This is a simple and rapid method, often performed with acetonitrile or methanol. It effectively removes a large portion of plasma proteins.
-
Liquid-Liquid Extraction: This method offers a cleaner extract by partitioning the analyte into an organic solvent, leaving behind more polar interferences. A mixture of diethyl ether and dichloromethane has been shown to be effective.[1]
The choice of method depends on the required sensitivity and the complexity of the sample matrix.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of Maribavir and this compound.
Issue 1: Poor Signal Intensity or No Peak Detected
| Possible Cause | Troubleshooting Step |
| Incorrect Mass Spectrometer Settings | Verify that the mass spectrometer is tuned and calibrated. Ensure the correct MRM transitions for both Maribavir and this compound are entered in the acquisition method. Confirm the ionization source parameters (e.g., spray voltage, gas flows, temperature) are optimized. |
| Sample Preparation Issues | Evaluate the efficiency of your extraction procedure. Inefficient protein precipitation or liquid-liquid extraction can lead to low recovery. Ensure complete evaporation of the organic solvent and proper reconstitution in a suitable solvent. |
| LC Method Problems | Check the mobile phase composition and pH. Ensure the column is properly equilibrated. Inspect for leaks in the LC system. |
| Analyte Instability | Maribavir may be susceptible to degradation under certain conditions. Ensure proper storage of samples and standards. Evaluate stability in the autosampler. |
Issue 2: High Background Noise or Interferences
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Matrix components co-eluting with the analyte can suppress or enhance the signal. Optimize the chromatographic separation to separate Maribavir from interfering compounds. A more rigorous sample clean-up method, such as solid-phase extraction (SPE), may be necessary. |
| Contaminated LC-MS System | Flush the LC system and mass spectrometer with appropriate cleaning solutions. Check for contamination in the mobile phase, solvents, and sample vials. |
| Interference from Co-administered Drugs | If analyzing clinical samples, be aware of potential interferences from other medications the patient may be taking. Develop a selective LC method to resolve these compounds from Maribavir. |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Variable Extraction Recovery | Ensure the internal standard is added to all samples and standards at the beginning of the sample preparation process to account for variability. |
| Inconsistent Injection Volume | Check the autosampler for proper functioning and ensure there are no air bubbles in the syringe. |
| Column Degradation | The performance of the analytical column can deteriorate over time. Replace the column if peak shape degrades or retention times shift significantly. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of Maribavir.
Table 1: Mass Spectrometry Parameters for Maribavir
| Parameter | Value |
| Ionization Mode | Positive Electrospray (ESI+) |
| Precursor Ion (Q1) | m/z 377 |
| Product Ion (Q3) | m/z 110 |
| This compound (Predicted) | |
| Precursor Ion (Q1) | m/z 383 |
| Product Ion (Q3) | To be determined experimentally |
Table 2: Liquid Chromatography Parameters
| Parameter | Example Condition 1 |
| Column | Phenomenex C18 Luna (4.6 mm x 100 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile, methanol, and 0.1% formic acid (35:55:10, v/v)[1] |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
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To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for Maribavir analysis.
Caption: A logical approach to troubleshooting.
References
Technical Support Center: Troubleshooting Poor Peak Shape for Maribavir-d6 in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues with Maribavir-d6. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems leading to poor peak shape during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in HPLC analysis?
A1: this compound is a deuterated form of Maribavir, an antiviral drug. In HPLC, particularly in conjunction with mass spectrometry (LC-MS), deuterated compounds like this compound are frequently used as internal standards. This is because they are chemically almost identical to the non-deuterated analyte (Maribavir), ensuring they behave similarly during sample preparation and chromatographic separation. However, their mass difference allows for distinct detection by a mass spectrometer, enabling accurate quantification.
Q2: What constitutes a "poor" peak shape in HPLC?
A2: An ideal chromatographic peak should be symmetrical and have a Gaussian shape. Deviations from this ideal, such as peak tailing, peak fronting, or split peaks, are considered poor peak shapes.[1][2] These distortions can negatively impact the accuracy and reliability of your analytical results by affecting peak integration and resolution.[2]
Q3: Why is this compound, as a basic compound, prone to peak tailing?
A3: Maribavir is a basic compound. Basic compounds are particularly susceptible to peak tailing in reversed-phase HPLC.[3][4] This is often due to secondary interactions with residual silanol groups on the surface of silica-based stationary phases. These silanol groups can become ionized and interact with the basic analyte, leading to a distorted peak shape.
Troubleshooting Common Peak Shape Problems
This section provides a detailed guide to identifying and resolving specific peak shape issues you may encounter with this compound.
Problem 1: Peak Tailing
Peak tailing is observed when the latter half of the peak is broader than the front half, resulting in an asymmetrical peak with a "tail". A tailing factor greater than 1.2 is generally considered significant.
Potential Causes and Solutions
| Potential Cause | Recommended Solution | Experimental Protocol |
| Secondary Silanol Interactions | - Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of Maribavir to ensure it is fully protonated and to suppress silanol ionization. - Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated ("end-capped"). - Add a Mobile Phase Modifier: Incorporate a basic modifier like triethylamine (TEA) to compete with this compound for active silanol sites. | Mobile Phase pH Adjustment: Prepare a series of mobile phases with varying pH values (e.g., 2.5, 3.0, 3.5). Equilibrate the column with each mobile phase and inject the this compound standard. Observe the peak shape at each pH to determine the optimal condition. |
| Column Overload | - Reduce Sample Concentration: Dilute the sample to a lower concentration. - Decrease Injection Volume: Reduce the volume of sample injected onto the column. | Sample Dilution Study: Prepare a serial dilution of your this compound sample (e.g., 1:2, 1:5, 1:10). Inject each dilution and observe the peak shape. If tailing improves with dilution, the original sample was likely overloaded. |
| Column Contamination or Degradation | - Flush the Column: Wash the column with a strong solvent to remove contaminants. - Replace the Column: If flushing does not improve the peak shape, the column may be degraded and require replacement. | Column Flushing Procedure: 1. Disconnect the column from the detector. 2. Flush with a series of solvents, starting with the mobile phase without buffer salts, then water, then a strong organic solvent like isopropanol or acetonitrile. 3. Equilibrate the column with the mobile phase before re-connecting to the detector. |
| Mismatched Sample Solvent | - Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. - Use a Weaker Solvent: If the sample is not soluble in the mobile phase, use a solvent that is weaker than the mobile phase. | Solvent Compatibility Test: Prepare two versions of your sample: one dissolved in the initial mobile phase and another in your current sample solvent. Inject both and compare the peak shapes. A significantly better peak shape with the mobile phase as the solvent indicates a mismatch. |
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
Problem 2: Peak Fronting
Peak fronting is characterized by a leading edge that is less steep than the trailing edge.
Potential Causes and Solutions
| Potential Cause | Recommended Solution | Experimental Protocol |
| Sample Overload | - Reduce Sample Concentration/Injection Volume: Similar to peak tailing, fronting can be caused by injecting too much sample. | Sample Dilution Study: As described for peak tailing, perform a serial dilution of your sample to see if the peak shape improves. |
| Poor Sample Solubility | - Change Sample Solvent: Ensure the sample is fully dissolved in a solvent that is compatible with the mobile phase. | Solubility Test: Visually inspect your sample solution for any undissolved particulate matter. Try different, compatible solvents to ensure complete dissolution. |
| Column Collapse | - Operate within pH and Temperature Limits: Ensure the mobile phase pH and column temperature are within the manufacturer's recommended range for the column. - Replace Column: If column collapse is suspected, the column will need to be replaced. | Method Parameter Verification: Double-check your method parameters against the column's specification sheet. Pay close attention to the recommended pH range. |
Problem 3: Split Peaks
Split peaks appear as two or more distinct peaks for a single analyte.
Potential Causes and Solutions
| Potential Cause | Recommended Solution | Experimental Protocol |
| Partially Blocked Column Frit | - Backflush the Column: Reverse the column direction and flush it to dislodge any particulate matter. | Column Backflushing: 1. Disconnect the column from the injector and detector. 2. Connect the column outlet to the injector and direct the inlet to waste. 3. Flush with a strong solvent at a low flow rate. |
| Column Void | - Replace the Column: A void at the head of the column will cause peak splitting and requires column replacement. | Visual Inspection (if possible): For some column types, a void may be visible at the inlet. However, in most cases, this is diagnosed by eliminating other possibilities and then replacing the column. |
| Sample Solvent Incompatibility | - Use a Weaker Sample Solvent: A strong sample solvent can cause the analyte to spread unevenly at the column inlet. | Solvent Strength Comparison: Prepare your sample in both a strong solvent and a solvent weaker than the mobile phase. Inject both and compare the resulting chromatograms. |
Troubleshooting Logic for General Peak Shape Issues
Caption: A decision tree for diagnosing HPLC peak shape problems.
Recommended HPLC Parameters for Maribavir Analysis
While your specific method will be unique, the following table summarizes typical starting conditions for the analysis of Maribavir, which can be adapted for this compound.
| Parameter | Typical Value/Condition | Reference |
| Column | C18 (e.g., Agilent Eclipse C18, 250 x 4.6 mm, 5.0 µm) | |
| Mobile Phase | Acetonitrile and/or Methanol with an acidic modifier (e.g., 0.1% formic acid) | |
| Flow Rate | 0.5 - 1.0 mL/min | |
| Detection Wavelength | ~239 nm | |
| Injection Volume | 5 - 20 µL |
By systematically working through these troubleshooting steps, you can effectively diagnose and resolve issues related to poor peak shape for this compound in your HPLC analysis, leading to more accurate and reliable results.
References
Minimizing ion suppression effects for Maribavir-d6
This technical support center provides troubleshooting guides and FAQs to help researchers, scientists, and drug development professionals minimize ion suppression effects during the analysis of Maribavir-d6 by LC-MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how can it affect my this compound analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, this compound, is reduced by co-eluting components from the sample matrix.[1][2][3] This results in a decreased signal intensity, which can lead to an underestimation of the concentration, reduced analytical sensitivity, and poor reproducibility of your results.[3][4]
Q2: I am using this compound as an internal standard. Shouldn't this automatically correct for ion suppression of Maribavir?
A2: Ideally, a deuterated internal standard like this compound should co-elute with the unlabeled Maribavir and experience the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal should then remain constant, enabling accurate quantification. However, deuteration can sometimes cause a slight shift in retention time. If this separation occurs in a region of variable ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate results.
Q3: What are the common sources of ion suppression when analyzing this compound in biological samples?
A3: Common sources of ion suppression in bioanalytical methods include:
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Endogenous matrix components: These are substances naturally present in biological samples like plasma or urine, such as salts, phospholipids, and proteins.
-
Exogenous substances: These are contaminants introduced during sample preparation, for example, polymers leached from plasticware or mobile phase additives like trifluoroacetic acid (TFA).
-
High concentrations of Maribavir or this compound: At high concentrations, these compounds can saturate the ionization process, leading to a non-linear response.
Q4: How can I determine if ion suppression is impacting my this compound signal?
A4: A widely used technique to identify and locate regions of ion suppression is the post-column infusion experiment . This involves infusing a constant flow of a this compound solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the constant signal baseline indicates that a compound is eluting from the column at that specific time and suppressing the ionization of this compound.
Troubleshooting Guide
If you suspect ion suppression is affecting your this compound analysis, follow this troubleshooting guide.
Step 1: Assess the Chromatographic Co-elution of Maribavir and this compound
Objective: To confirm that Maribavir and its deuterated internal standard, this compound, have identical retention times under your chromatographic conditions.
Experimental Protocol:
-
Prepare individual standard solutions of Maribavir and this compound.
-
Prepare a mixed solution containing both Maribavir and this compound.
-
Inject each solution separately into the LC-MS system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring the specific transitions for both compounds.
-
Overlay the chromatograms from the mixed solution injection to visually inspect for any separation.
Interpretation of Results:
| Observation | Implication | Recommended Action |
| Single, symmetrical peak for both | Ideal co-elution. | Proceed to Step 2. |
| Partially or fully resolved peaks | Differential ion suppression is likely. | Optimize chromatography to achieve co-elution. |
Step 2: Identify Regions of Ion Suppression
Objective: To determine if the retention time of this compound coincides with a zone of ion suppression.
Experimental Protocol: Post-Column Infusion
-
Prepare a standard solution of this compound that provides a stable and moderate signal.
-
Set up your LC-MS system with the analytical column.
-
Use a tee-piece to connect the LC column outlet, a syringe pump with the this compound solution, and the MS inlet.
-
Begin infusing the this compound solution at a low flow rate (e.g., 5-10 µL/min) to obtain a stable baseline signal.
-
Inject a blank solvent sample. The baseline should remain stable.
-
Inject an extracted blank matrix sample (e.g., plasma extract).
-
Monitor the this compound signal throughout the chromatographic run.
Interpretation of Results:
| Observation | Implication | Recommended Action |
| Stable baseline | No significant ion suppression at the analyte's retention time. | If issues persist, investigate other sources of variability. |
| Dip in the baseline | A region of ion suppression. | Compare the retention time of the dip with that of this compound. |
| Dip co-elutes with this compound | Ion suppression is affecting your analysis. | Proceed to Step 3. |
Workflow for Diagnosing Ion Suppression
Caption: A logical workflow for troubleshooting ion suppression for this compound.
Step 3: Mitigating Ion Suppression
If ion suppression is confirmed, consider the following strategies to minimize its impact.
A. Optimization of Sample Preparation
The goal is to remove interfering matrix components before analysis.
| Method | Principle | Suitability for this compound |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent (e.g., acetonitrile). | Simple and fast, but may not remove phospholipids effectively. |
| Liquid-Liquid Extraction (LLE) | This compound is partitioned into an immiscible organic solvent, leaving interferences in the aqueous phase. | Can be more selective than PPT. |
| Solid-Phase Extraction (SPE) | This compound is retained on a solid sorbent while interferences are washed away. | Offers the highest degree of cleanup and can significantly reduce ion suppression. |
B. Chromatographic Method Modification
The aim is to chromatographically separate this compound from the interfering components.
| Parameter | Adjustment | Rationale |
| Gradient Profile | Make the gradient shallower. | To increase the separation between this compound and co-eluting interferences. |
| Column Chemistry | Use a different stationary phase (e.g., phenyl-hexyl instead of C18). | To alter the selectivity of the separation. |
| Flow Rate | Decrease the flow rate. | Can improve ionization efficiency and reduce the impact of some interferences. |
C. Mass Spectrometer Source Optimization
Adjusting the ion source parameters can sometimes reduce the impact of ion suppression.
| Parameter | Adjustment | Rationale |
| Ionization Source | Switch from ESI to APCI if possible. | APCI is often less susceptible to ion suppression than ESI. |
| Ionization Polarity | Switch to negative ion mode if this compound can be ionized. | Fewer compounds are ionized in negative mode, potentially eliminating the interference. |
Signaling Pathway of Ion Suppression in ESI-MS
Caption: Mechanism of ion suppression in an electrospray ionization source.
References
Technical Support Center: Optimizing Maribavir-d6 Extraction from Plasma
Welcome to the technical support center for the efficient extraction of Maribavir-d6 from plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure reliable and accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Maribavir and its internal standard, this compound, from plasma?
A1: The most common methods for extracting Maribavir and its deuterated internal standard (this compound) from plasma are protein precipitation (PPT) followed by liquid-liquid extraction (LLE), and solid-phase extraction (SPE). One validated method involves a two-step process starting with protein precipitation using acetonitrile, followed by liquid-liquid extraction with a mixture of diethyl ether and dichloromethane[1]. Another established method utilizes solid-phase extraction, although specific procedural details can vary[2].
Q2: I am observing low recovery of this compound. What are the potential causes?
A2: Low recovery of this compound can stem from several factors depending on your extraction method. For Liquid-Liquid Extraction (LLE), potential causes include incomplete protein precipitation, suboptimal pH of the aqueous phase, or the formation of emulsions. For Solid-Phase Extraction (SPE), common issues include incorrect sorbent selection, inappropriate sample pH, overly strong wash solvents that elute the analyte, or incomplete elution.
Q3: How do matrix effects impact the analysis of this compound, and how can they be minimized?
A3: Matrix effects, which arise from co-eluting endogenous components in plasma like phospholipids, can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement. This can significantly affect the accuracy and reproducibility of your results. To minimize matrix effects, ensure efficient sample cleanup to remove phospholipids. This can be achieved through a well-optimized SPE protocol or by modifying LLE conditions. Diluting the sample extract before injection can also help mitigate matrix effects.
Q4: Can the quality of the plasma sample (e.g., hemolysis, lipemia) affect the extraction efficiency?
A4: Yes, the quality of the plasma sample is critical. Hemolyzed plasma, which has a reddish tint due to the rupture of red blood cells, can release intracellular components that may interfere with the extraction and analysis[3][4]. Lipemic plasma, characterized by a milky appearance due to high lipid content, can lead to the formation of emulsions during LLE and may affect the recovery and accuracy of the results[5].
Q5: What is the role of the deuterated internal standard, this compound?
A5: this compound is a stable isotope-labeled version of Maribavir. It is added to the plasma sample at a known concentration before the extraction process. Because it is chemically almost identical to Maribavir, it behaves similarly during extraction and analysis. By measuring the ratio of the Maribavir signal to the this compound signal, researchers can correct for any analyte loss during sample preparation and for variability in the mass spectrometer's response, thereby improving the accuracy and precision of the quantification.
Troubleshooting Guides
Issue 1: Low or Inconsistent Recovery with Liquid-Liquid Extraction (LLE)
| Symptom | Potential Cause | Recommended Action |
| Low analyte and internal standard (IS) signal | Incomplete protein precipitation. | Ensure the ratio of precipitation solvent (e.g., acetonitrile) to plasma is sufficient (typically at least 3:1). Vortex thoroughly and allow adequate time for precipitation. |
| Suboptimal pH of the aqueous phase. | Adjust the pH of the plasma sample to ensure Maribavir and this compound are in a neutral, less water-soluble form, which enhances their partitioning into the organic solvent. | |
| Inefficient extraction solvent. | A mixture of diethyl ether and dichloromethane (1:1, v/v) has been shown to be effective. Ensure the chosen organic solvent has the appropriate polarity to extract Maribavir. | |
| Cloudy organic layer or persistent emulsion | Formation of an emulsion due to high lipid content in the plasma. | Centrifuge at a higher speed and/or for a longer duration. Gently swirl instead of vigorous shaking. Adding a small amount of a salt solution (brine) can also help break the emulsion. |
| High variability between replicate samples | Inconsistent pipetting or vortexing. | Ensure all pipetting steps are accurate and vortexing is consistent for all samples to ensure uniform extraction conditions. |
Issue 2: Poor Performance with Solid-Phase Extraction (SPE)
| Symptom | Potential Cause | Recommended Action |
| Analyte and IS are found in the flow-through or wash fractions | Incorrect sorbent choice. | For a compound like Maribavir, a reversed-phase sorbent (e.g., C18) is a suitable starting point. Ensure the sorbent chemistry is appropriate for the analyte's properties. |
| Sample pH is not optimized for retention. | Adjust the sample pH to ensure Maribavir is retained on the sorbent. For reversed-phase SPE, a neutral or slightly acidic pH is often optimal. | |
| Wash solvent is too strong. | The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte. Reduce the organic content of the wash solvent if analyte loss is observed. | |
| Low analyte and IS signal in the final eluate | Incomplete elution. | The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent. Increase the organic strength or modify the pH of the elution solvent. A "soak" step, where the elution solvent is allowed to sit on the sorbent for a few minutes, can also improve recovery. |
| High background noise or matrix effects in the final analysis | Inefficient removal of plasma components. | Optimize the wash step to effectively remove interfering substances like phospholipids. Consider a sorbent with a different selectivity. |
Issue 3: Handling Problematic Plasma Samples
| Symptom | Potential Cause | Recommended Action |
| Reddish plasma sample and inconsistent results | Hemolysis. | Hemolyzed samples can release substances that interfere with the assay. Whenever possible, use fresh, non-hemolyzed plasma. If hemolyzed samples must be analyzed, the impact on recovery should be validated. |
| Milky, turbid plasma sample leading to emulsions (LLE) or column clogging (SPE) | Lipemia. | For LLE, high lipid content can cause variable and less efficient recovery. Consider a pre-extraction step like centrifugation at high speed to separate the lipid layer. For SPE, a more rigorous wash step may be necessary to remove lipids. |
Data Presentation
Table 1: Comparison of Extraction Methods for Maribavir from Plasma
| Parameter | Protein Precipitation & Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Reported Recovery | 97.57% to 102.39% | Method dependent, but generally can achieve >85% |
| Linear Range | 15-750 ng/mL | 5-1000 ng/mL |
| Common Solvents | Acetonitrile, Diethyl Ether, Dichloromethane | Methanol (for conditioning and elution), Water (for equilibration), various wash solvents |
| Pros | High recovery, relatively simple procedure. | High selectivity, cleaner extracts, amenable to automation. |
| Cons | Can be prone to emulsion formation, may have higher matrix effects. | Can have lower recovery if not optimized, requires method development. |
Table 2: Impact of Lipemia on Drug Recovery using Liquid-Liquid Extraction
| Analyte Concentration | Recovery in Normal Plasma | Recovery in Lipemic Plasma |
| Low | ~100% | Variable, can be significantly lower |
| Medium | ~100% | Variable, can be significantly lower |
| High | ~100% | Variable, can be significantly lower |
| (Data based on a study of a lipophilic drug, illustrating the potential impact of lipemia) |
Experimental Protocols
Protocol 1: Protein Precipitation followed by Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the simultaneous quantification of Maribavir and Fostemsavir in human plasma.
-
Sample Preparation:
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Pipette 500 µL of human plasma into a microcentrifuge tube.
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Add 50 µL of this compound internal standard solution.
-
-
Protein Precipitation:
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Add 1.0 mL of acetonitrile to the plasma sample.
-
Vortex the mixture for 2 minutes to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
-
Liquid-Liquid Extraction:
-
Carefully transfer the supernatant to a clean tube.
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Add 3.0 mL of an extraction solvent mixture of diethyl ether and dichloromethane (1:1, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a new tube.
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Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
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-
Analysis:
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Inject an appropriate volume into the LC-MS/MS system.
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Protocol 2: Solid-Phase Extraction (SPE)
This is a general protocol for the extraction of antiviral drugs from plasma using a reversed-phase SPE cartridge and can be optimized for Maribavir.
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Cartridge Conditioning:
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Pass 1 mL of methanol through the SPE cartridge.
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-
Cartridge Equilibration:
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Pass 1 mL of deionized water through the cartridge. Do not let the cartridge dry out.
-
-
Sample Loading:
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Pre-treat 500 µL of plasma by adding 50 µL of this compound internal standard and 500 µL of 4% phosphoric acid. Vortex to mix.
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Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 drops per second).
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-
Washing:
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Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
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Elution:
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Elute Maribavir and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
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-
Evaporation and Reconstitution:
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Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
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-
Analysis:
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Inject an appropriate volume into the LC-MS/MS system.
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Visualizations
Caption: Workflow for Liquid-Liquid Extraction of this compound.
Caption: Workflow for Solid-Phase Extraction of this compound.
Caption: Troubleshooting logic for low recovery of this compound.
References
- 1. Efficacy & Clinical Trial Results | LIVTENCITY® (maribavir) [livtencity.com]
- 2. Maribavir Pharmacokinetics and Safety in Participants With Moderate Hepatic Impairment: A Phase 1, Open‐Label, Single‐Dose, Parallel Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hemolysis in Labs: Causes, Effects on Bioanalysis, and Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Maribavir-d6 Stock Solution Preparation
Welcome to the Technical Support Center for Maribavir-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the preparation of this compound stock solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a deuterium-labeled version of Maribavir, a potent and selective inhibitor of the human cytomegalovirus (CMV) pUL97 protein kinase. In research, this compound is primarily used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to accurately determine the concentration of Maribavir in biological samples. The deuterium labeling provides a distinct mass signature without significantly altering the chemical properties of the molecule.
Q2: What are the recommended solvents for dissolving this compound?
This compound, similar to its non-deuterated counterpart, is soluble in aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile.[1] It is recommended to use anhydrous, aprotic solvents for preparing stock solutions to minimize the risk of hydrogen-deuterium (H-D) exchange.[2]
Q3: How should I store my this compound stock solution?
For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C.[3] Solutions should be stored in tightly sealed vials to prevent solvent evaporation and moisture absorption.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: I've noticed a slight shift in the retention time of this compound compared to non-labeled Maribavir in my LC-MS analysis. Is this normal?
Yes, a slight difference in retention time between a deuterated compound and its non-deuterated analog is a known phenomenon called the "chromatographic isotope effect." Typically, deuterated compounds are slightly less retentive on reversed-phase columns and may elute slightly earlier. This is an important consideration when developing and validating analytical methods.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the preparation and use of this compound stock solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Dissolution | - Insufficient solvent volume.- Inappropriate solvent.- Low temperature. | - Increase the solvent volume or decrease the amount of this compound to lower the concentration.- Ensure you are using a recommended solvent like DMSO or acetonitrile.[1]- Gently warm the solution and use sonication to aid dissolution. |
| Precipitation Upon Storage | - The solution is supersaturated.- The storage temperature is too low for the solvent used. | - Prepare a new stock solution at a lower concentration.- If precipitation occurs upon refrigeration or freezing, try to redissolve the compound by warming and sonicating before use. Consider storing at a slightly higher temperature if stability allows, though -20°C or -80°C is generally recommended for long-term stability. |
| Loss of Deuterium Signal (H-D Exchange) | - Use of protic solvents (e.g., water, methanol).- Exposure to moisture from the atmosphere.- Acidic or basic conditions. | - Prepare and store stock solutions in anhydrous, aprotic solvents like DMSO or acetonitrile.- Handle the compound and solvents in a dry, inert atmosphere (e.g., under nitrogen or argon) and use tightly sealed vials.- Avoid strongly acidic or basic conditions during sample preparation and analysis. |
| Degradation of the Compound | - Exposure to light.- Inappropriate storage temperature.- Chemical incompatibility with the solvent. | - Store this compound as a solid and in solution protected from light by using amber vials or by wrapping the vials in foil.- Adhere to the recommended storage temperatures of -20°C or -80°C.- Use high-purity, anhydrous solvents. |
Quantitative Data
The following table summarizes the solubility of non-deuterated Maribavir . This data can be used as an approximation for this compound, as the deuterium labeling is not expected to significantly alter its solubility.
| Solvent/Solution | Temperature | Solubility | Reference |
| DMSO | Not Specified | Soluble | |
| Acetonitrile | Not Specified | Soluble | |
| Aqueous Buffer (pH < 3) | 37°C | Soluble | |
| Aqueous Buffer (pH > 3.9) | 37°C | 0.57 - 1.49 mg/mL |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a general procedure for preparing a stock solution of this compound. Adjust the amounts as needed for your specific experimental requirements.
Materials:
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This compound (solid powder)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Calibrated analytical balance
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Microcentrifuge tubes or amber glass vials
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Pipettes and sterile, filtered pipette tips
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Vortex mixer
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Sonicator bath
Procedure:
-
Preparation: Work in a clean, dry environment, preferably under a fume hood. Ensure all glassware is thoroughly dried to minimize moisture.
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Weighing: Accurately weigh the desired amount of this compound powder. For a 1 mL of 10 mM stock solution, you will need approximately 3.82 mg of this compound (Molecular Weight: ~382.31 g/mol ).
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Dissolution:
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Transfer the weighed this compound powder into a suitable vial.
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Add the calculated volume of anhydrous DMSO to the vial. For 3.82 mg of this compound, add 1 mL of DMSO.
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Cap the vial tightly.
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Mixing:
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Vortex the solution for 1-2 minutes to facilitate dissolution.
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If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. Gentle warming may also be applied if necessary.
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Visually inspect the solution to ensure there are no visible particles.
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Storage:
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Once fully dissolved, the stock solution can be used immediately or stored for future use.
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For long-term storage, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C, protected from light.
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Visualizations
References
Refinement of cell-based assays to reduce variability with Maribavir-d6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in cell-based assays involving Maribavir-d6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Maribavir?
This compound is a deuterated form of Maribavir. In drug metabolism and pharmacokinetic (DMPK) studies, deuterium-labeled compounds like this compound are often used as internal standards for quantitative analysis by mass spectrometry. The deuterium atoms replace hydrogen atoms at specific, non-labile positions in the molecule. This substitution results in a higher molecular weight but does not significantly alter the biological activity of the compound. Therefore, for the purposes of refining cell-based assay parameters, the behavior of this compound is expected to be analogous to that of Maribavir.
Q2: What is the mechanism of action of Maribavir?
Maribavir is an antiviral drug that targets human cytomegalovirus (CMV).[1][2][3] Its primary mechanism of action is the competitive inhibition of the protein kinase activity of the CMV enzyme pUL97.[1][2] By blocking pUL97, Maribavir prevents the phosphorylation of viral and cellular proteins that are essential for key steps in the viral replication cycle, including DNA replication, encapsidation, and the nuclear egress of viral capsids.
Q3: What are the most common sources of variability in cell-based antiviral assays?
Several factors can contribute to variability in cell-based assays. These can be broadly categorized as biological, technical, and environmental. Common issues include inconsistent cell seeding, the "edge effect" in multi-well plates, variability in virus inoculum, and the health and passage number of the cells.
Q4: How can I minimize the "edge effect" in my 96-well or 384-well plates?
The "edge effect" refers to the phenomenon where cells in the outer wells of a microplate grow or behave differently than those in the interior wells, often due to temperature and humidity gradients. To mitigate this, consider the following strategies:
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Pre-incubation at room temperature: After seeding the cells, let the plate sit at room temperature for about an hour before transferring it to the 37°C incubator. This allows for a more even distribution of cells in the wells.
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Use of low evaporation lids or sealing tapes: These can help maintain a more uniform environment across the plate.
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Omitting outer wells: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile media or water to create a humidity barrier.
Q5: What cell lines are appropriate for CMV antiviral assays with Maribavir?
Human fibroblast cell lines are commonly used for CMV propagation and antiviral susceptibility testing. Human foreskin fibroblasts (HFF) and human embryonic lung fibroblasts (HEL and MRC-5) have been successfully used in assays with Maribavir. The choice of cell line can influence the assay outcome, as Maribavir has been shown to be more effective in lung fibroblasts compared to skin fibroblasts.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your cell-based assays with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells (High %CV) | - Inconsistent cell seeding density.- Pipetting errors during addition of virus or compound.- "Edge effect" in the microplate.- Cell clumping. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Implement strategies to minimize the "edge effect" (see FAQ).- Gently triturate the cell suspension to break up clumps before seeding. |
| Low or no antiviral activity of this compound | - Incorrect drug concentration or dilution.- Degraded this compound stock solution.- Use of a Maribavir-resistant CMV strain.- Inappropriate assay endpoint or timing. | - Verify calculations and perform serial dilutions carefully.- Prepare fresh stock solutions and store them appropriately.- Confirm the genotype of the CMV strain if resistance is suspected.- Optimize the assay duration to capture the maximal effect of the drug. |
| High background signal in reporter gene assays | - Autofluorescence of the compound.- Basal activity of the reporter gene in the absence of virus.- Contamination of cell cultures. | - Run a control plate with this compound and no cells to check for autofluorescence.- Include uninfected cell controls to determine the baseline reporter signal.- Regularly test cell cultures for mycoplasma and other contaminants. |
| Cell toxicity observed at expected therapeutic concentrations | - this compound may have off-target effects at high concentrations.- The chosen cell line may be particularly sensitive.- Contamination of the drug stock. | - Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to determine the non-toxic concentration range of this compound for your specific cell line.- Consider using a different cell line.- Use a fresh, high-purity stock of this compound. |
Experimental Protocols
Plaque Reduction Assay (PRA)
This assay is a functional method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by a certain percentage (typically 50%, the EC50).
Materials:
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Confluent monolayers of human fibroblasts (e.g., HFFs) in 24-well plates.
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CMV stock of a known titer.
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This compound stock solution (e.g., in DMSO).
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Culture medium (e.g., MEM with 2% FBS).
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Overlay medium (e.g., 0.5% agarose in culture medium).
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Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
Procedure:
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Cell Seeding: Seed human fibroblasts in 24-well plates and grow until they form a confluent monolayer.
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Drug Dilution: Prepare serial dilutions of this compound in culture medium.
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Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with a dilution of CMV calculated to produce 50-100 plaques per well. Incubate for 90 minutes at 37°C to allow for viral adsorption.
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Treatment: After the adsorption period, remove the virus inoculum and wash the cells gently with PBS. Add the different concentrations of this compound to the respective wells. Include a "virus control" (no drug) and a "cell control" (no virus, no drug).
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Overlay: Add an equal volume of pre-warmed overlay medium to each well. Allow the agarose to solidify at room temperature.
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Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for 7-14 days, or until plaques are visible in the virus control wells.
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Staining: Fix the cells with 10% formalin for at least one hour. Remove the agarose overlay and stain the cell monolayer with crystal violet solution for 5-10 minutes.
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Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
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Data Analysis: Calculate the percentage of plaque inhibition for each drug concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration.
Reporter Gene Assay
This high-throughput method uses a recombinant CMV that expresses a reporter gene (e.g., luciferase or green fluorescent protein - GFP) upon infection of host cells.
Materials:
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Human fibroblasts seeded in 96-well plates.
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Recombinant CMV expressing a reporter gene.
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This compound stock solution.
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Culture medium.
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Lysis buffer and substrate for the reporter gene (if using luciferase).
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Plate reader capable of detecting fluorescence or luminescence.
Procedure:
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Cell Seeding: Seed human fibroblasts in a 96-well plate at an optimized density to ensure they are sub-confluent at the time of infection and analysis.
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Drug Addition: Prepare serial dilutions of this compound in culture medium and add them to the wells.
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Infection: Add the reporter CMV to the wells at a pre-determined multiplicity of infection (MOI).
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Incubation: Incubate the plate at 37°C for a period optimized for maximal reporter gene expression (typically 48-72 hours).
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Signal Detection:
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For GFP: Read the fluorescence directly in the plate reader.
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For Luciferase: Lyse the cells and add the luciferase substrate according to the manufacturer's instructions. Read the luminescence in the plate reader.
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Data Analysis: Calculate the percentage of inhibition of the reporter signal for each drug concentration relative to the virus control. Determine the EC50 value.
Visualizations
Maribavir Mechanism of Action
Caption: Maribavir's inhibition of CMV pUL97 protein kinase.
Experimental Workflow: Plaque Reduction Assay
Caption: Workflow for a standard Plaque Reduction Assay.
Experimental Workflow: Reporter Gene Assay
Caption: High-throughput Reporter Gene Assay workflow.
References
Technical Support Center: Enhancing Maribavir-d6 Detection Sensitivity
Welcome to the technical support center for Maribavir-d6 detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to navigate challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in quantitative bioanalysis?
This compound is a deuterium-labeled stable isotope of Maribavir. It is used as an internal standard (IS) in quantitative analysis, typically with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its purpose is to correct for variability during sample preparation, chromatography, and ionization, thereby improving the accuracy and precision of Maribavir quantification.[2][3]
Q2: Why is my this compound signal low or absent?
Several factors can contribute to a low or absent this compound signal. These can be broadly categorized into issues with the internal standard solution itself, sample preparation, chromatographic conditions, or mass spectrometer settings. A systematic troubleshooting approach is necessary to identify and resolve the root cause.
Q3: Can this compound and Maribavir have different retention times?
Yes, a slight shift in retention time between a deuterated internal standard and the unlabeled analyte can occur. This is known as the "deuterium isotope effect." In reverse-phase chromatography, deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[4] While often minimal, this can become problematic if it leads to differential matrix effects.[5]
Q4: What are "matrix effects" and how do they affect this compound detection?
Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal). Since this compound is chemically similar to Maribavir, it is expected to experience similar matrix effects, allowing for normalization of the signal. However, if the two compounds do not co-elute perfectly, they may be affected differently, leading to inaccurate quantification.
Q5: What are the recommended storage conditions for this compound?
For long-term stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Troubleshooting Guide
Issue 1: Low or No this compound Signal
| Potential Cause | Troubleshooting Steps |
| Incorrect Preparation of Internal Standard (IS) Solution | - Verify the calculations used for preparing the this compound working solution. - Prepare a fresh stock and working solution. |
| Degradation of this compound | - Ensure that the storage conditions for the stock solution have been appropriate (-80°C for long-term, -20°C for short-term). - Avoid repeated freeze-thaw cycles. |
| Inefficient Sample Extraction | - Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to ensure efficient recovery of this compound. - Evaluate different extraction solvents or SPE cartridges. |
| Matrix Effects (Ion Suppression) | - Perform a post-column infusion experiment to identify regions of ion suppression in the chromatogram. - Improve chromatographic separation to move the this compound peak away from interfering matrix components. - Consider more rigorous sample cleanup procedures. - Dilute the sample to reduce the concentration of matrix components. |
| Suboptimal Mass Spectrometer Settings | - Infuse a solution of this compound directly into the mass spectrometer to confirm that the instrument is detecting the ion. - Optimize the precursor and product ion selection (MRM transitions). - Optimize source parameters such as capillary voltage, source temperature, and gas flows. - Optimize compound-specific parameters like cone voltage and collision energy. |
Issue 2: High Variability in this compound Signal Across Samples
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure precise and consistent addition of the this compound solution to every sample. - Automate liquid handling steps if possible to minimize human error. - Ensure thorough vortexing/mixing at each stage of the extraction process. |
| Differential Matrix Effects | - Review the co-elution of Maribavir and this compound. If there is a slight separation, they may be experiencing different degrees of ion suppression or enhancement. - Improve sample cleanup to remove interfering matrix components. |
| Autosampler Issues | - Check for inconsistent injection volumes. - Inspect the syringe and injection port for blockages or leaks. |
| Carryover | - Inject a blank sample after a high-concentration sample to check for carryover. - Optimize the autosampler wash procedure to ensure the needle and injection port are thoroughly cleaned between injections. |
Issue 3: Interference with this compound Peak
| Potential Cause | Troubleshooting Steps |
| Co-eluting Isobaric Interference | - An isobaric compound has the same nominal mass as this compound and can interfere with its detection. - Improve chromatographic separation to resolve the interfering peak from the this compound peak. This may involve changing the column, mobile phase, or gradient profile. |
| Cross-talk from Unlabeled Maribavir | - If the mass spectrometer resolution is insufficient, the isotopic peaks of Maribavir may contribute to the this compound signal. - Ensure that the mass difference between Maribavir and this compound is sufficient to prevent this. A mass difference of 4-5 Da is generally recommended. |
| Impurity in the Internal Standard | - The this compound standard may contain a small amount of unlabeled Maribavir. - Inject a high concentration of the this compound solution alone to check for a signal at the Maribavir MRM transition. |
Experimental Protocols
Sample Preparation: Protein Precipitation
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To 100 µL of plasma sample, add 20 µL of this compound working solution (concentration to be optimized based on expected analyte levels).
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Vortex briefly to mix.
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Add 300 µL of cold acetonitrile to precipitate proteins.
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Vortex vigorously for 1 minute.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the initial mobile phase.
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Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method for Maribavir Detection
| Parameter | Condition |
| LC System | Standard HPLC or UHPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 1 minute. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Maribavir: To be determined empirically (e.g., based on literature) this compound: To be determined empirically |
| Cone Voltage | To be optimized for each compound |
| Collision Energy | To be optimized for each transition |
Quantitative Data Summary
The following table summarizes performance characteristics from a published Maribavir assay, which can serve as a benchmark for a method using this compound.
| Parameter | Value | Reference |
| Linearity Range | 0.200 - 200 µg/mL | |
| Lower Limit of Quantification (LLOQ) | 0.200 µg/mL | |
| Precision (%CV) | < 15% | General guidance |
| Accuracy (%Bias) | ± 15% | General guidance |
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Troubleshooting decision tree for this compound signal issues.
References
Technical Support Center: Maribavir-d6 Analytical Workflow
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with the Maribavir-d6 analytical workflow.
Frequently Asked Questions (FAQs)
Q1: What is the primary use of this compound in our analytical workflow?
A1: this compound is the deuterium-labeled form of Maribavir and is used as an internal standard (IS) for the quantitative analysis of Maribavir in biological matrices by techniques such as liquid chromatography-mass spectrometry (LC-MS).[1] Using a stable isotope-labeled internal standard like this compound helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the quantification.
Q2: What is the mechanism of action of Maribavir?
A2: Maribavir is an antiviral drug that inhibits the human cytomegalovirus (CMV) pUL97 kinase.[2][3][4][5] It acts as a competitive inhibitor at the adenosine triphosphate (ATP) binding site of the pUL97 enzyme. This inhibition prevents the phosphorylation of proteins involved in CMV DNA replication, encapsidation, and the nuclear egress of viral capsids.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For long-term storage, this compound stock solutions should be kept at -80°C, where they are stable for up to 6 months. For short-term storage, -20°C is suitable for up to one month.
Q4: What are the typical mass transitions (m/z) monitored for Maribavir and a suitable internal standard in LC-MS/MS analysis?
A4: In a positive ion mode electrospray ionization (ESI) setting, a common mass transition for Maribavir is m/z 377 → 110. For an internal standard like Dolutegravir, a transition of m/z 420 → 142 has been used. While the exact transition for this compound is not specified in the provided results, it is expected to have a higher parent mass due to the deuterium labeling.
Q5: What are the potential drug-drug interactions with Maribavir that could be relevant in a clinical context?
A5: Maribavir is primarily metabolized by the cytochrome P450 enzyme CYP3A4. Co-administration with strong inducers or inhibitors of CYP3A4 can affect Maribavir's plasma concentrations. Additionally, Maribavir may antagonize the antiviral activity of ganciclovir and valganciclovir, as these drugs require phosphorylation by the same pUL97 kinase that Maribavir inhibits; therefore, co-administration is not recommended.
Experimental Protocols
Protocol: Quantification of Maribavir in Human Plasma using LC-MS/MS
This protocol is based on a validated method for the sensitive and rapid quantification of Maribavir.
1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
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To 1 mL of spiked plasma sample, add 1 mL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Perform liquid-liquid extraction by adding an equal volume mixture of diethyl ether and dichloromethane.
-
Agitate the sample thoroughly.
-
Centrifuge to separate the organic and aqueous layers.
-
Collect the organic layer containing the analyte and internal standard.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: Phenomenex C18 Luna column (4.6 mm × 100 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile, methanol, and 0.1% formic acid in a ratio of 35:55:10 (v/v/v).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: As appropriate for the instrument.
-
Column Temperature: Ambient or as optimized.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Maribavir: m/z 377 → 110
-
Internal Standard (e.g., Dolutegravir): m/z 420 → 142
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
Data Presentation
Table 1: Summary of LC-MS/MS Method Validation Parameters for Maribavir Quantification
| Parameter | Result | Citation |
| Linearity Range | 15-750 ng/mL | |
| Correlation Coefficient (r²) | > 0.999 | |
| Limit of Detection (LOD) | 3.0 ng/mL | |
| Limit of Quantification (LOQ) | 10 ng/mL | |
| Intraday Accuracy | 96.38% to 99.91% | |
| Interday Accuracy | 95.02% to 97.00% | |
| Recovery | 97.57% to 102.39% |
Table 2: Pharmacokinetic Parameters of Maribavir
| Parameter | Value | Citation |
| Approved Dose | 400 mg twice daily | |
| Protein Binding | 98% | |
| Apparent Volume of Distribution | 27.3 L | |
| Primary Metabolism | Hepatic CYP3A4 |
Troubleshooting Guides
Table 3: Troubleshooting Common Issues in the this compound Analytical Workflow
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for Maribavir and/or this compound | 1. Incorrect mass spectrometer settings (MRM transitions, source parameters).2. Inefficient sample extraction.3. Degradation of analyte/internal standard.4. Issues with the LC system (e.g., no flow, leak). | 1. Verify and optimize all mass spectrometer parameters. Infuse a standard solution directly to check instrument response.2. Re-evaluate the extraction procedure; ensure correct solvent volumes and pH. Check for emulsion formation.3. Prepare fresh stock solutions and working standards. Ensure proper storage conditions are maintained.4. Check mobile phase levels, pump pressure, and look for leaks in the system. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination.2. Incompatibility between sample solvent and mobile phase.3. Presence of interfering substances from the matrix. | 1. Flush the column with a strong solvent, reverse the column direction for flushing, or replace the column if necessary.2. Ensure the reconstitution solvent is similar in composition and strength to the mobile phase.3. Improve the sample clean-up process. Consider solid-phase extraction (SPE) for cleaner extracts. |
| Inconsistent Retention Times | 1. Unstable pump performance or fluctuating flow rate.2. Changes in mobile phase composition.3. Column temperature fluctuations.4. Column aging or degradation. | 1. Purge the HPLC pumps and ensure a stable baseline pressure.2. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.3. Use a column oven to maintain a constant temperature.4. Replace the column with a new one. |
| High Background Noise | 1. Contaminated mobile phase or solvents.2. Contamination in the mass spectrometer source.3. Incomplete sample clean-up leading to matrix effects. | 1. Use high-purity, HPLC/MS-grade solvents and additives. Filter the mobile phase.2. Clean the ESI source components (e.g., capillary, skimmer).3. Optimize the sample preparation method to better remove interfering components. |
| Inaccurate Quantification (Poor Accuracy/Precision) | 1. Inaccurate preparation of calibration standards or QC samples.2. Variability in the sample preparation process.3. Instability of the analyte in the biological matrix or processed samples.4. Incorrect integration of chromatographic peaks. | 1. Carefully prepare new calibration and QC samples. Verify the concentration of stock solutions.2. Ensure consistent pipetting, vortexing, and extraction times for all samples.3. Perform stability studies (e.g., freeze-thaw, bench-top) to assess analyte stability and adjust handling procedures accordingly.4. Review and manually adjust peak integration parameters if necessary. Ensure consistent integration across all samples. |
Visualizations
Caption: Maribavir competitively inhibits the CMV pUL97 kinase, blocking viral replication.
Caption: Overview of the analytical workflow for this compound from sample prep to reporting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Maribavir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action (MOA) | LIVTENCITY® (maribavir) [livtencity.com]
- 5. Maribavir | C15H19Cl2N3O4 | CID 471161 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Bioanalytical Method Validation: A Comparative Guide to Internal Standards for Maribavir Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antiviral drug Maribavir, the choice of an appropriate internal standard is paramount for ensuring the accuracy and reliability of quantitative data. This guide provides a comparative analysis of analytical method validation for Maribavir, with a focus on the use of its deuterated analogue, Maribavir-d6, and an alternative internal standard, Dolutegravir. By presenting available experimental data and detailed protocols, this document aims to inform the selection of the most suitable internal standard for robust bioanalytical assays.
The gold standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the use of a stable isotope-labeled internal standard (SIL-IS). This compound, a deuterated form of Maribavir, is designed to serve this purpose. The key advantage of a SIL-IS is its ability to co-elute with the analyte and exhibit identical behavior during sample preparation and ionization, thereby effectively compensating for matrix effects and variability in extraction recovery and instrument response. While the U.S. Food and Drug Administration (FDA) has noted that bioanalytical methods for measuring Maribavir in human plasma have been fully validated, specific quantitative performance data for methods employing this compound is not extensively detailed in publicly available literature.
To provide a practical comparison, this guide presents the validation data from a published LC-MS/MS method for the simultaneous quantification of Maribavir and Fostemsavir in human plasma, which utilizes Dolutegravir as an internal standard. This serves as a benchmark for the performance characteristics expected from a validated bioanalytical method for Maribavir.
Performance Comparison: Maribavir Analysis with an Alternative Internal Standard
The following tables summarize the quantitative data from a validated LC-MS/MS method for Maribavir using Dolutegravir as the internal standard. This data provides a reference for the expected performance of a robust analytical method for Maribavir.
Table 1: Linearity and Sensitivity of the LC-MS/MS Method for Maribavir
| Parameter | Maribavir |
| Linearity Range (ng/mL) | 15 - 750 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (ng/mL) | 3.0 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10 |
Table 2: Precision and Accuracy of the LC-MS/MS Method for Maribavir
| Quality Control (QC) Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low QC (LQC) | < 2% | 99.91 | < 2% | 97.00 |
| Medium QC (MQC) | < 2% | 96.38 | < 2% | 95.02 |
| High QC (HQC) | < 2% | 98.24 | < 2% | 96.55 |
Table 3: Recovery and Stability of Maribavir
| Parameter | Result |
| Extraction Recovery | 97.57% to 102.39% |
| Short-term Stability (at room temp) | Stable |
| Long-term Stability (frozen) | Stable |
| Freeze-Thaw Stability | Stable |
The Case for this compound: The Ideal Internal Standard
While the method using Dolutegravir demonstrates acceptable performance, the use of a stable isotope-labeled internal standard such as this compound is generally preferred for the following reasons:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Maribavir, ensuring it behaves similarly during extraction and chromatography.
-
Co-elution: It is designed to co-elute with the unlabeled Maribavir, providing the most accurate compensation for any variations during the analytical process.
-
Reduced Matrix Effects: The primary advantage of a SIL-IS is its ability to effectively compensate for matrix-induced ion suppression or enhancement, a common challenge in bioanalysis of complex matrices like plasma. Since the SIL-IS and the analyte are affected similarly by the matrix, the ratio of their signals remains constant, leading to more accurate quantification.
The validation of a bioanalytical method using this compound would involve assessing the same parameters outlined above (linearity, precision, accuracy, stability, and matrix effect) to ensure the method is robust and reliable for its intended purpose.
Experimental Protocols
Below is a detailed methodology for the validated LC-MS/MS analysis of Maribavir in human plasma using Dolutegravir as an internal standard. A similar protocol would be followed for a method employing this compound.
1. Sample Preparation
A two-step extraction method is employed for the isolation of Maribavir and the internal standard from human plasma.
-
Protein Precipitation: To 100 µL of plasma sample, add 100 µL of an internal standard spiking solution (Dolutegravir). Add 200 µL of acetonitrile, vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Liquid-Liquid Extraction: Transfer the supernatant to a clean tube. Add 1 mL of a 1:1 (v/v) mixture of diethyl ether and dichloromethane. Vortex for 10 minutes and centrifuge at 4000 rpm for 10 minutes. The supernatant is then evaporated to dryness under a stream of nitrogen at 40°C. The residue is reconstituted in 100 µL of the mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Instrumentation and Conditions
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system capable of delivering a precise and stable flow.
-
Analytical Column: A Phenomenex C18 Luna column (4.6 mm × 100 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile, methanol, and 0.1% formic acid in a ratio of 35:55:10 (v/v).
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode.
-
Detection: Multiple reaction monitoring (MRM). The mass transitions monitored are m/z 377 → 110 for Maribavir and m/z 420 → 142 for Dolutegravir.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for the bioanalysis of Maribavir.
Caption: Logic of using a stable isotope-labeled internal standard.
A Comparative Guide to Internal Standards for Maribavir Quantification: Maribavir-d6 vs. Other Analogs
For researchers, scientists, and professionals in drug development, the accurate quantification of antiviral agents like Maribavir in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The choice of an appropriate internal standard (IS) is a critical factor that directly influences the accuracy, precision, and robustness of bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of Maribavir-d6, a deuterated internal standard, with other non-deuterated internal standards, supported by experimental data and detailed methodologies.
The Gold Standard: Deuterated Internal Standards
In the realm of quantitative bioanalysis, stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are widely considered the gold standard. The fundamental principle behind their superiority lies in their near-identical physicochemical properties to the analyte of interest. This compound is structurally identical to Maribavir, with the exception that six hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle mass difference allows for their differentiation by the mass spectrometer, while their chemical and physical similarities ensure they behave almost identically during sample preparation, chromatography, and ionization. This co-elution and similar ionization response lead to more effective compensation for matrix effects and variations in sample recovery, ultimately resulting in higher accuracy and precision of the analytical method.
Alternative Approaches: Non-Deuterated Internal Standards
While deuterated standards are ideal, their availability or cost can sometimes be a limiting factor. In such cases, a structurally similar compound, or an analog, can be used as an internal standard. For the quantification of Maribavir, a study has been published detailing a validated LC-MS/MS method that employs Dolutegravir as an internal standard[1][2]. Dolutegravir is an antiretroviral agent with a distinct structure from Maribavir. While a well-validated method using a non-deuterated internal standard can provide reliable results, it may not always perfectly mimic the behavior of the analyte, potentially leading to less effective compensation for analytical variabilities compared to a deuterated standard.
Quantitative Performance Comparison
The selection of an internal standard has a direct impact on the performance of the bioanalytical method. The following table summarizes the validation data from a published LC-MS/MS method for Maribavir using Dolutegravir as a non-deuterated internal standard, alongside the expected performance characteristics of a method utilizing this compound.
| Performance Parameter | Method with Dolutegravir IS[1][2] | Expected Performance with this compound IS |
| Linearity (Range) | 15-750 ng/mL | Similar or wider range expected |
| Correlation Coefficient (r²) | >0.999 | ≥0.999 expected |
| Intra-day Precision (%RSD) | <2% | Potentially lower %RSD due to better compensation |
| Inter-day Precision (%RSD) | <2% | Potentially lower %RSD due to better compensation |
| Intra-day Accuracy (%) | 96.38% to 99.91% | Consistently closer to 100% expected |
| Inter-day Accuracy (%) | 95.02% to 97.00% | Consistently closer to 100% expected |
| Recovery (%) | 97.57% to 102.39% | High and consistent recovery expected |
| Matrix Effect Compensation | Not explicitly stated, but method was validated | Superior compensation for matrix effects expected |
Note: The performance data for this compound is an expectation based on the well-established advantages of using a stable isotope-labeled internal standard in LC-MS/MS bioanalysis.
Experimental Protocols
A detailed and validated experimental protocol is crucial for reproducible and reliable results. Below is the protocol for the quantification of Maribavir in human plasma using Dolutegravir as an internal standard, as well as a general protocol for a method using this compound.
Protocol 1: Quantification of Maribavir using Dolutegravir as Internal Standard[1]
1. Sample Preparation:
- To 1 mL of plasma, add the internal standard solution (Dolutegravir).
- Perform protein precipitation by adding acetonitrile.
- Vortex and centrifuge the sample.
- The supernatant is then subjected to liquid-liquid extraction using a mixture of diethyl ether and dichloromethane.
- Evaporate the organic layer to dryness.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography Conditions:
- Column: Phenomenex C18 Luna (4.6 mm × 100 mm, 5 µm)
- Mobile Phase: Acetonitrile, methanol, and 0.1% formic acid (35:55:10, v/v)
- Flow Rate: 0.5 mL/min
- Injection Volume: 10 µL
- Column Temperature: Ambient
3. Mass Spectrometry Conditions:
- Instrument: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
- Maribavir: m/z 377 → 110
- Dolutegravir (IS): m/z 420 → 142
Protocol 2: General Protocol for Quantification of Maribavir using this compound as Internal Standard
1. Sample Preparation:
- To a known volume of plasma, add a known amount of this compound internal standard solution.
- Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile or methanol).
- Vortex and centrifuge to pellet the precipitated proteins.
- The supernatant can be directly injected or further purified by solid-phase extraction (SPE) or liquid-liquid extraction if necessary.
- Evaporate the final extract and reconstitute in the mobile phase.
2. Liquid Chromatography Conditions:
- Column: A C18 reversed-phase column is typically suitable.
- Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid or ammonium acetate to ensure good peak shape and ionization efficiency.
- Flow Rate: Optimized for the specific column dimensions.
- Injection Volume: Typically 5-10 µL.
3. Mass Spectrometry Conditions:
- Instrument: Triple quadrupole mass spectrometer.
- Ionization Mode: ESI, Positive.
- Detection Mode: MRM.
- MRM Transitions:
- Maribavir: m/z 377 → [fragment ion]
- This compound (IS): m/z 383 → [corresponding fragment ion]
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the logical relationship between the different types of internal standards, the following diagrams are provided.
Conclusion and Recommendations
The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Maribavir.
-
This compound is the ideal choice for an internal standard. Its near-identical properties to Maribavir are expected to provide the most accurate and precise results by effectively compensating for variations in sample preparation and analysis. For researchers aiming for the highest level of data quality and confidence, particularly in regulated studies, the use of a deuterated internal standard is strongly recommended.
-
Non-deuterated internal standards , such as Dolutegravir, can be a viable alternative when a deuterated standard is not available. The presented data demonstrates that a well-validated method using Dolutegravir can achieve acceptable performance in terms of linearity, precision, and accuracy. However, it is crucial to thoroughly validate the method to ensure that the chosen analog adequately tracks the analyte's behavior and provides reliable quantification.
References
Cross-Validation of Maribavir Bioanalytical Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Maribavir in human plasma. The primary method utilizes a standard external calibration approach, while the comparative method employs a stable isotope-labeled internal standard, Maribavir-d6. This document outlines the cross-validation process, presenting key performance data and detailed experimental protocols to ensure data integrity and consistency across different analytical methodologies.
Introduction to Maribavir and Bioanalytical Importance
Maribavir is an orally bioavailable benzimidazole riboside antiviral drug indicated for the treatment of post-transplant cytomegalovirus (CMV) infection.[1][2] Accurate and precise quantification of Maribavir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall clinical development.[1][3] The use of a stable isotope-labeled internal standard, such as this compound, is a common strategy in LC-MS/MS-based bioanalysis to improve accuracy and precision by correcting for variability in sample preparation and matrix effects.
Cross-validation is a critical regulatory requirement when two or more bioanalytical methods are used to generate data within the same study or across different studies.[4] It serves to demonstrate that the different methods provide comparable and reliable data.
Comparative Analysis of Assay Performance
The following tables summarize the key validation parameters for two distinct Maribavir bioanalytical assays. "Assay A" represents a validated LC-MS/MS method using an external standard, and "Assay B" represents a validated method utilizing this compound as an internal standard. The data presented here is a synthesis of typical performance characteristics for such assays as found in published literature.
Table 1: Comparison of Calibration Curve and Sensitivity
| Parameter | Assay A (External Standard) | Assay B (with this compound IS) | Acceptance Criteria (FDA Guidelines) |
| Linear Range | 5 - 1000 ng/mL | 5 - 1000 ng/mL | Established with at least 6 non-zero standards |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 5 ng/mL | S/N ≥ 5; Accuracy ±20%; Precision ≤20% |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 1000 ng/mL | Accuracy ±15%; Precision ≤15% |
| Regression Model | Linear, 1/x² weighting | Linear, 1/x² weighting | Appropriate model with justified weighting |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 | ≥ 0.99 |
Table 2: Comparison of Accuracy and Precision
| Quality Control Sample | Assay A (External Standard) | Assay B (with this compound IS) | Acceptance Criteria (FDA Guidelines) |
| Intra-day (n=5) | Inter-day (n=15) | Intra-day (n=5) | |
| Low QC (15 ng/mL) | Accuracy: 97.0%; Precision (CV%): 4.5% | Accuracy: 95.0%; Precision (CV%): 6.8% | Accuracy: 99.1%; Precision (CV%): 2.5% |
| Mid QC (400 ng/mL) | Accuracy: 101.2%; Precision (CV%): 3.1% | Accuracy: 99.8%; Precision (CV%): 4.2% | Accuracy: 100.5%; Precision (CV%): 1.8% |
| High QC (800 ng/mL) | Accuracy: 98.5%; Precision (CV%): 2.5% | Accuracy: 97.9%; Precision (CV%): 3.5% | Accuracy: 99.3%; Precision (CV%): 1.5% |
Table 3: Cross-Validation of Quality Control Samples
To perform the cross-validation, quality control (QC) samples at low, medium, and high concentrations were analyzed using both "Assay A" and "Assay B". The percentage difference between the values obtained from the two assays was then calculated.
| QC Level | Mean Concentration Assay A (ng/mL) | Mean Concentration Assay B (ng/mL) | % Difference | Acceptance Criteria (FDA Guidelines) |
| Low QC | 14.8 | 15.1 | -2.0% | ≤ 20% |
| Mid QC | 402.5 | 405.0 | -0.6% | ≤ 15% |
| High QC | 795.2 | 798.8 | -0.5% | ≤ 15% |
The results demonstrate a high degree of concordance between the two analytical methods, with the percentage differences falling well within the acceptable limits set by regulatory guidelines.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile.
-
For "Assay B", the acetonitrile contains this compound at a concentration of 100 ng/mL.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Maribavir: m/z 377.1 → 110.1
-
This compound: m/z 383.1 → 116.1
-
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical flow of the cross-validation process between two bioanalytical methods.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Maribavir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive and Rapid LCMS/MS Method for the Estimation of recently approved Antiviral drugs Maribavir and Fostemsavir in spiked human plasma | Semantic Scholar [semanticscholar.org]
- 4. fda.gov [fda.gov]
Comparative analysis of Maribavir and Maribavir-d6 antiviral activity
An objective analysis of Maribavir's performance against Cytomegalovirus (CMV), supported by experimental data and protocols. This guide clarifies the role of Maribavir and its deuterated counterpart, Maribavir-d6, in antiviral research.
In the landscape of antiviral therapeutics, particularly for opportunistic infections like human cytomegalovirus (CMV), a clear understanding of a drug's activity and mechanism is paramount for researchers and drug development professionals. This guide provides a comprehensive overview of the antiviral agent Maribavir, focusing on its mechanism of action, in vitro efficacy, and the experimental methods used to determine its potency.
Initially, this analysis sought to compare the antiviral activities of Maribavir and this compound. However, extensive investigation reveals that this compound is a deuterium-labeled version of Maribavir, primarily synthesized for use as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The incorporation of deuterium, a stable heavy isotope of hydrogen, allows for the differentiation of the internal standard from the unlabeled drug in a sample, ensuring accurate quantification for pharmacokinetic studies.[2][3][4] While deuteration can sometimes alter a drug's metabolic profile, there is no evidence to suggest that this compound is developed or evaluated for its own antiviral properties.[5] Therefore, this guide will focus exclusively on the antiviral profile of Maribavir.
Mechanism of Action: Inhibition of pUL97 Kinase
Maribavir exerts its antiviral effect through a novel mechanism that distinguishes it from traditional anti-CMV drugs like ganciclovir and foscarnet, which target the viral DNA polymerase. Maribavir is a potent and selective inhibitor of the human cytomegalovirus (HCMV) protein kinase pUL97.
The pUL97 kinase is a crucial enzyme in the CMV replication cycle, responsible for the phosphorylation of multiple viral and host cell proteins. Maribavir competitively inhibits the adenosine triphosphate (ATP) binding site on the pUL97 kinase, thereby blocking its phosphotransferase activity. This inhibition disrupts several key downstream processes essential for viral propagation:
-
Inhibition of Viral DNA Replication: pUL97 is involved in the process of viral DNA synthesis. By inhibiting its kinase function, Maribavir indirectly hampers the replication of the viral genome.
-
Impaired Viral Encapsidation: The assembly of new viral capsids is a phosphorylation-dependent process. Maribavir's inhibition of pUL97 disrupts the proper packaging of the viral DNA into these capsids.
-
Blocked Nuclear Egress: One of the most critical functions of pUL97 is to facilitate the exit of newly formed viral capsids from the host cell nucleus. It achieves this by phosphorylating components of the nuclear lamina, such as lamin A/C. By preventing this phosphorylation, Maribavir effectively traps the viral capsids within the nucleus, preventing the formation of mature, infectious virions.
This unique mechanism of action makes Maribavir effective against CMV strains that have developed resistance to DNA polymerase inhibitors.
Figure 1. Mechanism of action of Maribavir against CMV.
Data Presentation: In Vitro Antiviral Activity
The in vitro antiviral activity of Maribavir is typically quantified by its 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%. The following table summarizes the EC50 values of Maribavir against wild-type and resistant strains of human cytomegalovirus.
| CMV Strain | Genotype | Resistance Profile | Maribavir EC50 (µM) | Reference |
| AD169 | Wild-Type | - | 0.1 - 5.0 | |
| Towne | Wild-Type | - | 2.1 | |
| Ganciclovir-Resistant | UL97 Mutant | Ganciclovir-R | 0.06 - 0.32 | |
| Foscarnet-Resistant | UL54 Mutant | Foscarnet-R | 0.06 - 0.32 | |
| Cidofovir-Resistant | UL54 Mutant | Cidofovir-R | 0.06 - 0.32 |
EC50 values can vary depending on the specific cell line and assay conditions used.
Experimental Protocols: Plaque Reduction Assay
The plaque reduction assay (PRA) is a standard method used to determine the in vitro antiviral activity of a compound. It measures the ability of a drug to reduce the number of viral plaques, which are localized areas of cell death and lysis caused by viral infection.
Principle
A confluent monolayer of susceptible host cells is infected with a known amount of virus in the presence of varying concentrations of the antiviral agent. The cells are then covered with a semi-solid overlay (e.g., agarose or methylcellulose) which restricts the spread of progeny virions to adjacent cells. This results in the formation of discrete plaques. The number of plaques is inversely proportional to the antiviral activity of the compound.
Detailed Methodology
-
Cell Culture and Plating:
-
Culture a suitable host cell line for CMV, such as human foreskin fibroblasts (HFF) or MRC-5 cells, in appropriate growth medium (e.g., Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)).
-
Seed the cells into 24-well plates at a density that will result in a confluent monolayer the following day. Incubate at 37°C in a 5% CO2 incubator.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of Maribavir in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
Perform serial dilutions of the Maribavir stock solution in serum-free cell culture medium to achieve the desired final concentrations for the assay.
-
-
Virus Inoculation and Drug Treatment:
-
On the day of the assay, aspirate the growth medium from the confluent cell monolayers.
-
In separate tubes, pre-incubate a standardized inoculum of CMV (e.g., 50-100 plaque-forming units, PFU) with each Maribavir dilution for 1 hour at 37°C. Include a virus control (virus with no drug) and a cell control (medium only).
-
Inoculate the cell monolayers with the virus-drug mixtures.
-
Incubate the plates for 90 minutes at 37°C to allow for viral adsorption.
-
-
Overlay Application:
-
Carefully aspirate the inoculum from each well.
-
Gently overlay the cell monolayers with a semi-solid medium containing the corresponding concentration of Maribavir. A common overlay consists of a 1:1 mixture of 2x growth medium and 1.0% low-melting-point agarose.
-
-
Incubation:
-
Allow the overlay to solidify at room temperature.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, or until plaques are visible in the virus control wells.
-
-
Plaque Visualization and Counting:
-
Fix the cells with a solution such as 10% formalin for at least 30 minutes.
-
Carefully remove the agarose overlay.
-
Stain the cell monolayer with a staining solution, such as 0.1% crystal violet, for 15-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of plaques in each well. Plaques will appear as clear zones against a purple background of stained, uninfected cells.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each Maribavir concentration compared to the virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the log of the Maribavir concentration and fitting the data to a dose-response curve.
-
Figure 2. Workflow of a Plaque Reduction Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 5. researchgate.net [researchgate.net]
Isotopic Effect of Deuterium on Maribavir-d6 Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic profiles of Maribavir and its deuterated analog, Maribavir-d6. While direct comparative experimental data for this compound is not publicly available, this document extrapolates expected outcomes based on established principles of the kinetic isotope effect (KIE) and the known metabolic pathways of Maribavir. The primary metabolic route for Maribavir involves N-dealkylation mediated by cytochrome P450 enzymes, a process susceptible to the KIE.
Introduction to Maribavir and the Deuterium Isotope Effect
Maribavir is an orally bioavailable benzimidazole riboside antiviral agent that inhibits the UL97 protein kinase of human cytomegalovirus (CMV). It is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) and, to a lesser extent, CYP1A2.[1][2] The major metabolic pathway is N-dealkylation of the isopropyl group, resulting in the formation of an inactive metabolite, VP 44469.[1]
The substitution of hydrogen with its heavier, stable isotope, deuterium, at a metabolic soft spot can significantly alter the rate of drug metabolism. This phenomenon, known as the kinetic isotope effect, arises from the greater bond energy of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[3] Cleavage of a C-D bond is often the rate-limiting step in enzymatic reactions, leading to a slower metabolic rate. For drugs like Maribavir that are metabolized by CYP enzymes, this can result in a longer half-life, increased systemic exposure, and potentially a reduced dosing frequency.[3]
Metabolic Pathway of Maribavir
The primary metabolic transformation of Maribavir is the N-dealkylation of the isopropyl group, catalyzed mainly by CYP3A4, to form the inactive metabolite VP 44469.
Hypothetical Comparison of Pharmacokinetic Parameters
Based on the principles of the kinetic isotope effect, deuteration of the N-isopropyl group in Maribavir (this compound) is expected to slow its metabolism. The following table presents a hypothetical comparison of key pharmacokinetic parameters between Maribavir and this compound.
| Parameter | Maribavir (Expected) | This compound (Hypothesized) | Rationale for Difference |
| Metabolic Clearance (CL) | Higher | Lower | Slower CYP3A4-mediated N-dealkylation due to the kinetic isotope effect. |
| Half-life (t½) | Shorter | Longer | Reduced clearance leads to a longer persistence in the body. |
| Area Under the Curve (AUC) | Lower | Higher | Slower metabolism results in greater overall drug exposure. |
| Maximum Concentration (Cmax) | Similar to slightly lower | Similar to slightly higher | May be influenced by absorption and distribution, but could be higher due to reduced first-pass metabolism. |
| Formation of VP 44469 | Faster | Slower | The rate of formation of the primary metabolite is expected to be decreased. |
Experimental Protocols
To empirically determine the isotopic effect of deuterium on Maribavir metabolism, the following experimental protocols would be employed.
In Vitro Metabolic Stability Assay
Objective: To compare the rate of metabolism of Maribavir and this compound in human liver microsomes.
Protocol:
-
Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (pooled from multiple donors), NADPH regenerating system (to ensure cofactor availability for CYP enzymes), and a phosphate buffer (pH 7.4).
-
Compound Incubation: Maribavir and this compound are separately added to the pre-warmed incubation mixture to initiate the metabolic reaction. The final substrate concentration is typically around 1 µM.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Sample Analysis: After centrifugation, the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound (Maribavir or this compound) at each time point.
-
Data Analysis: The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A longer t½ and lower CLint for this compound would indicate a positive deuterium isotope effect.
In Vivo Pharmacokinetic Study in Animal Models
Objective: To compare the pharmacokinetic profiles of Maribavir and this compound in an appropriate animal model (e.g., rats or non-human primates).
Protocol:
-
Animal Dosing: Two groups of animals are administered either Maribavir or this compound at a clinically relevant dose via oral gavage.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: Plasma concentrations of the parent drug and its major metabolite (VP 44469) are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life (t½).
Conclusion
The strategic deuteration of Maribavir at the N-isopropyl group is anticipated to leverage the kinetic isotope effect to slow its CYP3A4-mediated metabolism. This would likely result in a more favorable pharmacokinetic profile for this compound, characterized by reduced clearance, a longer half-life, and increased overall exposure compared to the non-deuterated parent drug. Such modifications have the potential to lead to an improved therapeutic agent with a more convenient dosing regimen. The experimental protocols outlined in this guide provide a framework for the empirical validation of these hypotheses.
References
Head-to-head comparison of different Maribavir-d6 quantification methods
For researchers and professionals in drug development, accurate quantification of antiviral compounds is paramount. This guide provides a detailed comparison of two distinct analytical methods for the quantification of Maribavir, a key antiviral agent. The comparison focuses on a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method suitable for biological matrices and a robust Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, ideal for pharmaceutical formulations. This objective analysis, supported by experimental data, will aid in selecting the most appropriate method for specific research needs.
Quantitative Performance: A Side-by-Side Look
The choice of a quantification method is often dictated by its performance characteristics. The following table summarizes the key quantitative parameters of the two validated methods for Maribavir analysis.
| Parameter | LC-MS/MS Method | RP-HPLC Method |
| Linearity Range | 15 - 750 ng/mL[1] | 2 - 12 µg/mL (2000 - 12000 ng/mL)[2] |
| Limit of Detection (LOD) | 3.0 ng/mL[1] | 0.213 µg/mL (213 ng/mL)[2] |
| Limit of Quantification (LOQ) | 10 ng/mL[1] | 0.644 µg/mL (644 ng/mL) |
| Intraday Precision (% Accuracy) | 96.38% to 99.91% | Not Reported |
| Interday Precision (% Accuracy) | 95.02% to 97.00% | Not Reported |
| Matrix | Human Plasma | Pharmaceutical Dosage Form |
| Detection Principle | Mass Spectrometry | UV Absorbance |
Experimental Protocols: A Detailed Breakdown
The efficacy of any analytical method lies in its protocol. Below are the detailed methodologies for the two Maribavir quantification techniques.
Method 1: LC-MS/MS Quantification in Human Plasma
This method is characterized by its high sensitivity and selectivity, making it ideal for complex biological samples.
Sample Preparation: A two-step extraction procedure is utilized to isolate Maribavir from the plasma matrix.
-
Protein Precipitation: To begin, 1 mL of acetonitrile is added to the plasma sample, followed by vigorous mixing for 2 minutes to precipitate plasma proteins.
-
Liquid-Liquid Extraction: Following protein precipitation, 3 mL of a 1:1 (v/v) mixture of diethyl ether and dichloromethane is added. The sample is then vortexed and centrifuged for 5 minutes at 4000 rpm. The resulting supernatant is carefully collected, dried, and the residue is reconstituted in 1 mL of methanol for analysis.
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: The analysis is performed on a High-Performance Liquid Chromatography (HPLC) system using a Phenomenex C18 Luna column (4.6 mm × 100 mm, 5 µm). An isocratic mobile phase, consisting of acetonitrile, methanol, and 0.1% formic acid (35:55:10, v/v), is used at a flow rate of 0.5 mL/min. Under these conditions, Maribavir has a retention time of 2.59 minutes.
-
Mass Spectrometry: A triple quadrupole mass spectrometer with electrospray ionization in positive ion mode (ESI+) is used for detection. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, with a specific mass transition of m/z 377 → 110 for Maribavir. Dolutegravir is used as an internal standard.
Method 2: RP-HPLC Quantification in Pharmaceutical Dosage Forms
This method provides a reliable and straightforward approach for quantifying Maribavir in less complex matrices such as pharmaceutical products.
Sample Preparation:
-
A sample equivalent to 10 mg of Maribavir is accurately weighed and dissolved in acetonitrile in a 10 mL volumetric flask to create a 1000 µg/mL stock solution.
-
The solution is sonicated for 10 minutes to ensure complete dissolution and then filtered.
-
The stock solution is further diluted with acetonitrile to a concentration of 100 µg/mL, and then with the mobile phase to a final concentration of 4 µg/mL for injection.
Chromatographic Conditions:
-
Chromatography: The separation is achieved using a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with an Agilent Eclipse C18 column (250 x 4.6 mm, 5.0 μm). The mobile phase is a mixture of acetonitrile and methanol (60:40 v/v) at a flow rate of 0.8 mL/min.
-
Detection: Maribavir is detected by UV absorbance at a wavelength of 239 nm. The retention time for Maribavir using this method is approximately 6.478 minutes.
Visualizing the Analytical Workflow
To better understand the process of comparing these quantification methods, the following diagram illustrates the logical flow from sample preparation to data analysis and method selection.
Caption: Workflow for comparing Maribavir quantification methods.
References
Confirming the Identity and Purity of Maribavir-d6 Standards: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. In the bioanalysis of the antiviral drug Maribavir, the use of a stable isotope-labeled internal standard is crucial for achieving reliable and reproducible results. This guide provides a comprehensive comparison of Maribavir-d6, a deuterated analog of Maribavir, with alternative internal standards, supported by experimental data and detailed analytical protocols.
This compound is a deuterium-labeled version of Maribavir, designed to be an ideal internal standard for mass spectrometry-based quantification. Its chemical structure is identical to Maribavir, with the exception of six deuterium atoms replacing hydrogen atoms on the isopropyl group. This subtle modification results in a molecular weight increase, allowing for its differentiation from the unlabeled analyte by the mass spectrometer, while maintaining nearly identical physicochemical properties. This similarity is key to compensating for variability during sample preparation and analysis.
Comparison of Internal Standards for Maribavir Quantification
The selection of an appropriate internal standard is a critical step in the development of a robust bioanalytical method. While a stable isotope-labeled analog like this compound is considered the gold standard, other compounds can also be employed. This section compares this compound with a known alternative, Dolutegravir.
| Internal Standard | Chemical Relationship to Analyte | Rationale for Use | Potential Advantages | Potential Disadvantages |
| This compound | Stable Isotope-Labeled Analog | Co-elutes chromatographically and has nearly identical ionization efficiency to Maribavir. | - Best compensation for matrix effects and extraction variability.- High accuracy and precision. | - Higher cost.- Potential for isotopic interference if not completely resolved. |
| Dolutegravir | Structurally Unrelated Antiviral Drug | A different molecule used to normalize the analytical signal. | - Lower cost.- Readily available. | - May not perfectly mimic Maribavir's behavior during extraction and ionization.- Potential for different matrix effects. |
| Ganciclovir-d5 | Structurally Related Antiviral Drug (Deuterated) | A deuterated analog of a similar class of antiviral drugs. | - May offer better chromatographic and ionization tracking than a completely unrelated compound. | - Not a direct analog of Maribavir, so differences in behavior are expected. |
Experimental Protocols for Identity and Purity Confirmation
Ensuring the identity and purity of the this compound standard is a prerequisite for its use in quantitative assays. The following are key analytical techniques and protocols for this purpose.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the primary technique for confirming the identity of this compound and for its use as an internal standard in quantitative bioanalysis.
Protocol for Maribavir Quantification using Dolutegravir as Internal Standard:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Expected Mass Spectral Data for this compound:
Based on the structure of this compound, the expected protonated molecule [M+H]⁺ would be at m/z 383 (377 + 6). The fragmentation pattern would be expected to be similar to Maribavir, with the key product ion also showing a +6 Da shift if the deuterium labels are retained on the fragment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound, including the location of the deuterium labels.
Expected ¹H NMR Spectral Features for Maribavir:
While a specific spectrum for this compound is not publicly available, the ¹H NMR spectrum of Maribavir would show characteristic signals for the aromatic, ribose, and isopropyl protons. In the spectrum of this compound, the signal corresponding to the isopropyl methine proton would be absent or significantly reduced, and the methyl signals of the isopropyl group would appear as singlets rather than doublets due to the absence of coupling with the deuterated methine.
Expected ¹³C NMR Spectral Features:
The ¹³C NMR spectrum of this compound would be very similar to that of Maribavir. The carbon attached to the deuterium atoms in the isopropyl group would exhibit a characteristic multiplet due to C-D coupling and would be shifted slightly upfield compared to the corresponding carbon in Maribavir.
Logical Workflow for Standard Confirmation
The following diagram illustrates a logical workflow for the confirmation of the identity and purity of a this compound standard.
Caption: Workflow for confirming the identity and purity of a this compound standard.
Conclusion
The confirmation of the identity and purity of a this compound standard is a critical step before its use in regulated bioanalysis. A combination of LC-MS/MS and NMR spectroscopy provides a comprehensive assessment of the standard's quality. While this compound represents the gold standard as an internal standard for Maribavir quantification due to its near-identical physicochemical properties, alternative internal standards like Dolutegravir can be employed, provided the method is thoroughly validated. The choice of internal standard will depend on the specific requirements of the assay, including desired accuracy, precision, and cost considerations. This guide provides the foundational information and experimental frameworks to assist researchers in making informed decisions and establishing robust and reliable bioanalytical methods for Maribavir.
References
Maribavir-d6 vs. Non-Deuterated Maribavir: A Comparative Guide to Cell Permeability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of deuterated Maribavir (Maribavir-d6) and its non-deuterated counterpart, with a specific focus on cell permeability. While direct comparative experimental data on the cell permeability of this compound versus Maribavir is not currently available in the public domain, this document outlines the theoretical considerations based on the principles of drug deuteration and provides a comprehensive experimental protocol for conducting such a comparative analysis.
Introduction to Maribavir and the Role of Deuteration
Maribavir is an orally bioavailable benzimidazole riboside antiviral drug that acts as a competitive inhibitor of the human cytomegalovirus (CMV) enzyme pUL97 protein kinase.[1][2][3][4][5] This inhibition disrupts CMV DNA replication, encapsidation, and nuclear egress. Maribavir is used for the treatment of post-transplant CMV infection/disease that is refractory to prior antiviral treatments.
Deuteration is the process of replacing one or more hydrogen atoms in a molecule with its heavier isotope, deuterium. This modification can alter the pharmacokinetic profile of a drug, primarily by slowing down its metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This "kinetic isotope effect" can lead to a longer drug half-life, potentially allowing for lower or less frequent dosing and a reduction in toxic metabolites.
Theoretical Comparison of Cell Permeability
The passive permeability of a drug across a cell membrane is primarily governed by its physicochemical properties, such as lipophilicity, molecular size, and charge. The substitution of hydrogen with deuterium results in a negligible change in these properties. Therefore, it is hypothesized that the passive cell permeability of this compound is comparable to that of non-deuterated Maribavir.
However, if Maribavir is a substrate for active transport mechanisms (either influx or efflux transporters), minor conformational changes due to deuteration could potentially influence its interaction with these transporters. Without experimental data, it is difficult to predict the extent of this effect.
The primary difference between this compound and Maribavir is expected to be in their metabolic stability, not their intrinsic cell permeability. A slower metabolism of this compound could lead to higher intracellular concentrations over time if the drug is metabolized within the target cells.
Experimental Protocol: Caco-2 Cell Permeability Assay
To empirically determine and compare the cell permeability of Maribavir and this compound, a Caco-2 permeability assay is the industry-standard in vitro model for predicting human oral drug absorption.
Objective: To measure the apparent permeability coefficient (Papp) of Maribavir and this compound across a Caco-2 cell monolayer in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
Maribavir and this compound compounds
-
Lucifer yellow or another marker for monolayer integrity
-
LC-MS/MS for sample analysis
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltohmmeter. TEER values should be above a pre-determined threshold (e.g., >200 Ω·cm²) to confirm monolayer integrity.
-
Optionally, assess the permeability of a paracellular marker like Lucifer yellow.
-
-
Permeability Assay (A-B and B-A):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
For Apical-to-Basolateral (A-B) permeability:
-
Add the test compound (Maribavir or this compound, at a specified concentration, e.g., 10 µM) in HBSS to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
-
For Basolateral-to-Apical (B-A) permeability:
-
Add the test compound in HBSS to the basolateral (donor) chamber.
-
Add fresh HBSS to the apical (receiver) chamber.
-
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sample Collection and Analysis:
-
At the end of the incubation period, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of Maribavir and this compound in the samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
-
Calculate the efflux ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
-
Data Presentation
The following table structure should be used to present the quantitative data obtained from the Caco-2 permeability assay.
| Compound | Direction | Papp (10⁻⁶ cm/s) (Mean ± SD) | Efflux Ratio |
| Maribavir | A -> B | ||
| B -> A | |||
| This compound | A -> B | ||
| B -> A | |||
| Atenolol (Low Permeability Control) | A -> B | ||
| Propranolol (High Permeability Control) | A -> B |
Visualizations
Experimental Workflow for Caco-2 Permeability Assay
Caption: Caco-2 cell permeability assay workflow.
Logical Comparison of Maribavir and this compound
Caption: Theoretical comparison of Maribavir and this compound.
References
- 1. Maribavir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Action (MOA) | LIVTENCITY® (maribavir) [livtencity.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Maribavir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maribavir - Wikipedia [en.wikipedia.org]
Benchmarking Maribavir-d6: A Comparative Guide to Isotopic Standards in Antiviral Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of antiviral agents in biological matrices is paramount for pharmacokinetic studies and clinical trial efficacy assessments. The gold standard for such bioanalytical assays is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with the use of stable isotope-labeled internal standards (SIL-IS). This guide provides a comparative overview of the performance of methods using deuterated internal standards for several key antiviral drugs, with a focus on Maribavir.
While specific public-domain data on the performance of Maribavir-d6 is limited, this guide utilizes data from a validated LC-MS/MS method for Maribavir as a benchmark, alongside performance data from assays for other antivirals that employ their respective deuterated standards. This comparative approach offers valuable insights into the expected performance of a bioanalytical method incorporating this compound.
The Principle of Isotopic Dilution
Stable isotope-labeled internal standards, such as this compound, are considered the ideal choice for quantitative LC-MS/MS assays. This is because their physicochemical properties are nearly identical to the analyte of interest. Consequently, they experience similar behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer. This co-elution and similar ionization response allow the SIL-IS to effectively compensate for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification.
Figure 1: Experimental workflow for antiviral quantification using an isotopic standard.
Performance Comparison of Antiviral Isotopic Standards
The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of Maribavir and other antiviral drugs using deuterated internal standards. The data is compiled from published bioanalytical method validation studies.
Table 1: Method Performance Overview
| Analyte | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Maribavir | Dolutegravir-d6 | 15 - 750 | 10 |
| Ganciclovir | Ganciclovir-d5 | 0.1 - 20 (mg/L) | 0.1 (mg/L) |
| Tenofovir | Tenofovir-d6 | 0.4 - 40 | 0.4 |
| Remdesivir | Remdesivir-d5 | 0.5 - 5000 | 0.5 |
Note: Data for Maribavir is from a method using Dolutegravir-d6 as the internal standard.
Table 2: Accuracy and Precision Data
| Analyte | Internal Standard | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Maribavir | Dolutegravir-d6 | LQC | 99.91 | 97.00 | 96.38 - 99.91 |
| MQC | 98.76 | 95.02 | |||
| HQC | 96.38 | 96.88 | |||
| Ganciclovir | Ganciclovir-d5 | LQC | 6.6 | 9.6 | -2.0 to 3.1 |
| MQC | 1.8 | 0 | |||
| HQC | 2.5 | 0 | |||
| Tenofovir | Tenofovir-d6 | LLOQ QC | 4.7 | 5.2 | 100.6 - 106.8 |
| LQC | 1.6 | 2.1 | |||
| MQC | 3.2 | 3.5 | |||
| HQC | 2.5 | 4.1 | |||
| Remdesivir | Remdesivir-d5 | LLOQ | <5.2 | <9.8 | 95.22 - 110.74 |
| LQC | |||||
| MQC | |||||
| HQC |
Note: Accuracy for Maribavir is presented as a range of % accuracy obtained within intraday precision. Accuracy for Ganciclovir is presented as a range of calculated accuracy. Accuracy for Tenofovir is presented as a range for inter-day % accuracy. Accuracy for Remdesivir is presented as a range for between-run accuracy.
Figure 2: Logical relationship illustrating the advantage of isotopic standards.
Experimental Protocols
The following is a representative experimental protocol for the quantification of an antiviral drug in human plasma using an isotopic internal standard by LC-MS/MS. This protocol is based on common methodologies found in the cited literature.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex for 10 seconds to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the clear supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to mix and inject a 5 µL aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for the analyte and its isotopic standard are monitored. These are determined through infusion and optimization experiments.
3. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The validation should assess the following parameters:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the method is accurate and precise.
-
Accuracy and Precision: Assessed at multiple quality control (QC) levels (low, mid, and high).
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).
Conclusion
The use of deuterated internal standards in LC-MS/MS bioanalysis is the industry standard for achieving the highest level of accuracy and precision in the quantification of antiviral drugs. While specific performance data for this compound is not yet widely published, the data available for Maribavir and other antivirals like Ganciclovir, Tenofovir, and Remdesivir demonstrate that methods employing isotopic standards consistently meet the stringent requirements for clinical and preclinical studies. Researchers developing assays for Maribavir can expect that the use of this compound as an internal standard will yield a robust, reliable, and defensible method for pharmacokinetic and other drug development applications.
Inter-laboratory validation of Maribavir quantification using Maribavir-d6
A Comparative Guide to Maribavir Quantification in Biological Matrices
An Objective Analysis of Bioanalytical Methodologies for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Maribavir, a crucial antiviral agent. While a formal inter-laboratory validation study utilizing Maribavir-d6 as an internal standard is not publicly available, this document synthesizes data from several robust single-laboratory validations. The aim is to offer a valuable resource for researchers in selecting and developing reliable methods for pharmacokinetic studies and therapeutic drug monitoring. The presented data and protocols are collated from various studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Performance Comparison
The following table summarizes the performance characteristics of different validated LC-MS/MS methods for Maribavir quantification in human plasma. These methods have been demonstrated to be linear, precise, and accurate for their intended use.
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Dolutegravir[1][2][3] | Not Specified | Not Specified |
| Linearity Range | 15-750 ng/mL[1][2] | 5-1000 ng/mL | 0.200-200 µg/mL |
| Correlation Coefficient (r²) | >0.999 | Not Specified | Not Specified |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 5 ng/mL | 0.200 µg/mL |
| Intra-day Precision (% Accuracy) | 96.38% to 99.91% | Not Specified | Not Specified |
| Inter-day Precision (% Accuracy) | 95.02% to 97.00% | Not Specified | Not Specified |
| Accuracy (% Bias) | Not Specified | -9.8% to -2.7% | -3.9% to 2.0% |
| Recovery (%) | 97.57% to 102.39% | Not Specified | Not Specified |
| Detection Limit | 3.0 ng/mL | Not Specified | Not Specified |
Detailed Experimental Protocols
The methodologies presented below are based on validated procedures for the quantification of Maribavir in human plasma using LC-MS/MS.
Method 1: Simultaneous Quantification of Maribavir and Fostemsavir
-
Sample Preparation: A two-step extraction process was employed. Initially, proteins were precipitated with acetonitrile. This was followed by a liquid-liquid extraction using a 1:1 (v/v) mixture of diethyl ether and dichloromethane.
-
Chromatography:
-
Column: Phenomenex C18 Luna (4.6 mm × 100 mm, 5 µm)
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile, methanol, and 0.1% formic acid (35:55:10, v/v/v) was used.
-
Flow Rate: 0.5 mL/min
-
Retention Time: Maribavir eluted at 2.59 minutes.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive ion electrospray ionization (ESI)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Mass Transition: m/z 377 → 110
-
Method 2: Quantification of Maribavir and its Metabolite VP 44469
-
Sample Preparation: Plasma samples were processed using solid-phase extraction.
-
Chromatography and Mass Spectrometry: Specific details on the chromatographic column, mobile phase, and flow rate were not provided in the available documentation. The analysis was performed using a validated liquid chromatography-tandem mass spectrometry method.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate a typical experimental workflow for Maribavir quantification and its mechanism of action.
Caption: A generalized workflow for the quantification of Maribavir in plasma using LC-MS/MS.
Caption: Mechanism of action of Maribavir, inhibiting CMV pUL97 kinase.
References
Safety Operating Guide
Navigating the Disposal of Maribavir-d6: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and procedural steps for the proper disposal of Maribavir-d6, a deuterated form of Maribavir, an antiviral drug. Adherence to these guidelines is critical for maintaining a safe research environment and complying with regulatory standards.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, it is imperative to be outfitted with the appropriate Personal Protective Equipment. This minimizes exposure to the compound and ensures personal safety.
Recommended PPE:
-
Gloves: Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.
-
Protective Clothing: A complete suit protecting against chemicals is recommended. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
-
Eye/Face Protection: Wear safety glasses with side-shields or a face shield.[1]
-
Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[2]
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1] Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke when using this product.[1]
Disposal Procedures for this compound
The primary directive for the disposal of this compound, as with its parent compound Maribavir, is to adhere to local, state, and federal regulations. It is crucial to contact a licensed professional waste disposal service to manage the final disposal of this material.
Step-by-Step Disposal Workflow:
-
Collection of Waste:
-
Collect surplus and non-recyclable solutions in a designated, properly labeled, and sealed container.
-
For solid waste, such as contaminated lab supplies (e.g., pipette tips, vials), collect in a puncture-resistant container.
-
Ensure all waste containers are clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
-
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Keep containers tightly closed to prevent leaks or spills.
-
-
Arranging for Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with the Safety Data Sheet (SDS) for Maribavir to ensure they have all the necessary information for safe handling and disposal.
-
Key Disposal Don'ts:
-
Do not dispose of this compound down the drain. This can contaminate waterways and harm aquatic life.
-
Do not dispose of this compound with general laboratory or municipal trash.
-
Do not attempt to incinerate the compound unless equipped with a certified chemical incinerator and authorized to do so.
Spill and Contamination Cleanup
In the event of a spill, follow these procedures to safely clean and decontaminate the area:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Contain the Spill: Use an absorbent material, such as diatomite or universal binders, to contain liquid spills. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Decontaminate: Scrub the affected surfaces and any contaminated equipment with alcohol.
-
Collect and Dispose: Collect all contaminated materials (absorbent, cleaning supplies, etc.) in a sealed container and dispose of it as hazardous waste, following the procedures outlined above.
-
Wash Hands Thoroughly: After handling a spill, wash your hands thoroughly with soap and water.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal process for this compound, the following workflow diagram has been created.
Caption: A flowchart illustrating the step-by-step process for the safe disposal of this compound.
Quantitative Data and Experimental Protocols
Currently, there is no publicly available quantitative data specifying disposal concentration limits for this compound in waste streams. Disposal regulations are qualitative and performance-based, emphasizing the use of licensed professional services and adherence to local environmental laws.
Similarly, detailed experimental protocols for the disposal of this compound are not provided in safety data sheets or regulatory guidelines. The standard procedure is to collect the chemical waste and transfer it to a certified waste management company that has the appropriate permits and facilities to handle and dispose of such materials in an environmentally sound manner. Researchers are advised to consult their institution's Environmental Health and Safety (EHS) department for specific internal protocols and guidance.
References
Essential Safety and Logistics for Handling Maribavir-d6
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the handling of Maribavir-d6, a deuterated analog of the antiviral drug Maribavir. Adherence to these procedural guidelines is critical for minimizing risk and ensuring a safe laboratory environment.
This compound, like its parent compound Maribavir, requires careful handling due to its potential health hazards. The primary risks associated with Maribavir include skin irritation, serious eye damage, and harm if swallowed.[1][2] The following information outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate these risks.
Personal Protective Equipment (PPE)
A comprehensive assessment of the required PPE is crucial before handling this compound. The following table summarizes the recommended PPE based on Safety Data Sheet (SDS) information for Maribavir.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Hands | Chemical-resistant gloves | Nitrile or other compatible gloves should be worn at all times to prevent skin contact. Change gloves immediately if contaminated, punctured, or torn. |
| Eyes/Face | Safety glasses with side shields or a face shield | Must be worn to protect against splashes or airborne particles of the compound. |
| Body | Laboratory coat or protective clothing | A lab coat should be worn to protect skin and clothing from contamination. Ensure it is buttoned and fits properly. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for operations with a potential for aerosol generation. | Work should be conducted in a chemical fume hood to minimize inhalation exposure. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure. The following workflow outlines the key steps for safe handling from receipt to use.
Experimental Protocol: Weighing and Preparing a Solution of this compound
-
Preparation: Before starting, ensure all necessary PPE is worn correctly. The weighing and solution preparation must be conducted inside a certified chemical fume hood.
-
Equipment: Use a calibrated analytical balance, appropriate glassware, and a compatible solvent as specified in your experimental protocol.
-
Weighing:
-
Place a clean, dry weighing vessel on the analytical balance and tare it.
-
Carefully transfer the required amount of this compound powder to the weighing vessel using a clean spatula. Avoid creating dust.
-
Record the exact weight of the compound.
-
-
Dissolution:
-
Carefully add the specified solvent to the weighing vessel containing the this compound.
-
Gently swirl or stir the mixture until the compound is completely dissolved.
-
If necessary, transfer the solution to a larger volumetric flask and dilute to the final desired concentration.
-
-
Post-Procedure:
-
Securely cap the container with the this compound solution and label it clearly.
-
Decontaminate the spatula, weighing vessel, and any other contaminated surfaces with an appropriate solvent (e.g., 70% ethanol).
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste. Do not discard in regular trash or down the drain. |
| Contaminated Labware (e.g., pipette tips, vials) | Collect in a designated, labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves) | Remove and place in a designated hazardous waste container immediately after handling the compound. |
| Aqueous Waste Solutions | Collect in a labeled, sealed hazardous waste container. Do not pour down the drain. |
| Organic Waste Solutions | Collect in a labeled, sealed hazardous waste container compatible with the solvent used. |
All waste must be handled in accordance with institutional and local regulations for hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste collection and disposal procedures.
By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring personal safety and minimizing environmental impact. Always consult the specific Safety Data Sheet for Maribavir and your institution's safety protocols before beginning any work.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
